Trk-IN-8
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16F2N6O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(14R)-11,17-difluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |
InChI |
InChI=1S/C18H16F2N6O2/c1-8-12-2-9(19)5-21-18(12)28-11-3-10(4-11)24-17(27)13-6-22-26-7-14(20)15(23-8)25-16(13)26/h2,5-8,10-11H,3-4H2,1H3,(H,23,25)(H,24,27)/t8-,10?,11?/m1/s1 |
InChI Key |
JXLZJPYLDDSEQF-MFAVDMRSSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |
Canonical SMILES |
CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Trk-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mechanism of action of Trk-IN-8, a potent inhibitor of Tropomyosin receptor kinases (Trks). While specific details regarding the chemical structure, comprehensive kinase selectivity, and binding mode of this compound are not extensively available in public literature, this document synthesizes the existing data and places it within the broader context of Trk signaling and inhibitor characterization. The guide covers the known inhibitory activity of this compound, the fundamental Trk signaling pathways, and generalized experimental protocols for the biochemical and cellular characterization of Trk inhibitors. This information is intended to serve as a valuable resource for researchers and drug development professionals working on Trk-targeted therapies.
Introduction to Tropomyosin Receptor Kinases (Trks)
The Tropomyosin receptor kinase (Trk) family, consisting of TrkA, TrkB, and TrkC, are single-pass transmembrane receptor tyrosine kinases.[1][2] These receptors are crucial for the development and function of the nervous system, regulating processes such as neuronal survival, differentiation, and synaptic plasticity.[1][3] The activation of Trk receptors is initiated by the binding of their cognate neurotrophin ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[2][4]
Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[1][3][4] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to oncogenic fusion proteins, has been identified as a key driver in a variety of cancers.[4] This has established the Trk family as a significant target for cancer therapy.
This compound: A Potent Trk Inhibitor
This compound has been identified as a potent inhibitor of Trk kinases. The available quantitative data on its inhibitory activity is summarized below.
Biochemical Potency
The inhibitory activity of this compound has been quantified against wild-type and mutant forms of Trk kinases. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
| Target Kinase | IC50 (nM) |
| TrkA | 0.42 |
| TrkA (G595R) | 0.89 |
| TrkC (G623R) | 1.5 |
| Table 1: Biochemical inhibitory activity of this compound against select Trk kinases. |
Mechanism of Action: Trk Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of Trk receptors, thereby blocking the initiation of downstream signaling pathways that are critical for cell survival and proliferation. The three major signaling cascades initiated by Trk activation are depicted below.
Ras/MAPK Pathway
This pathway is centrally involved in cell proliferation and differentiation. Upon Trk activation, adaptor proteins like Shc and Grb2 are recruited, leading to the activation of the GTPase Ras. Ras, in turn, activates a kinase cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression.[1][3]
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Trk-IN-8: An In-Depth Inhibitor Profile and Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal in neuronal development, survival, and function.[1] Dysregulation of Trk signaling is implicated in various cancers and neurological disorders, making Trk inhibitors a significant area of therapeutic research. This technical guide provides a detailed profile of Trk-IN-8, a potent Trk inhibitor, focusing on its biochemical activity, selectivity, and cellular effects. While comprehensive public data on this compound is limited, this document consolidates available information and presents standardized protocols for its characterization.
Biochemical Activity and Selectivity of this compound
This compound has demonstrated potent inhibitory activity against wild-type and mutant forms of Trk kinases. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.
| Kinase Target | IC50 (nM) |
| TrkA | 0.42 |
| TrkA (G595R) | 0.89 |
| TrkC (G623R) | 1.5 |
| Table 1: Biochemical Potency of this compound |
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time. Such a profile is crucial for understanding its off-target effects and overall therapeutic window.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and would require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
This compound
-
Recombinant Trk kinase (e.g., TrkA, TrkB, TrkC)
-
Substrate peptide (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO).
-
Add 2 µL of the Trk kinase solution.
-
Add 2 µL of a solution containing the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CCK-8 Assay)
This assay measures the number of viable cells to determine the antiproliferative effect of an inhibitor.
Materials:
-
Cancer cell line with Trk fusion or overexpression (e.g., KM12)
-
Cell culture medium and supplements
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Trk Phosphorylation
This technique is used to assess the inhibition of Trk autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with Trk fusion or overexpression
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-TrkA/B/C, anti-total-TrkA/B/C, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the level of Trk phosphorylation relative to total Trk and the loading control.
Signaling Pathways and Experimental Workflows
Caption: Trk Signaling Pathway and Inhibition by this compound.
Caption: Biochemical Kinase Inhibition Assay Workflow.
Caption: Western Blotting Workflow for p-Trk.
References
An In-Depth Technical Guide to the Binding Affinity of Entrectinib to TRKA, TRKB, and TRKC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the pan-Trk inhibitor, Entrectinib, to the Tropomyosin receptor kinase (Trk) family members: TRKA, TRKB, and TRKC. This document includes quantitative binding data, a detailed experimental protocol for determining inhibitor potency, and visualizations of the associated signaling pathways.
Quantitative Binding Affinity of Entrectinib
Entrectinib is a potent inhibitor of the Trk family of receptor tyrosine kinases. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 values for Entrectinib against TRKA, TRKB, and TRKC are summarized in the table below.
| Target Kinase | Entrectinib IC50 (nM) |
| TRKA | 1 |
| TRKB | 3 |
| TRKC | 5 |
These values are based on enzymatic assays and demonstrate the high potency of Entrectinib against all three Trk receptors.[1][2][3]
Experimental Protocol: TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for determining the potency of kinase inhibitors. This in vitro assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.
Principle of the Assay
The TR-FRET kinase assay is a competitive immunoassay. A specific antibody labeled with a long-lifetime fluorescent donor (e.g., Europium) and a substrate labeled with a fluorescent acceptor (e.g., a far-red fluorophore) are used. When the kinase phosphorylates the substrate, the phospho-specific antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. In the presence of an inhibitor, kinase activity is reduced, leading to less substrate phosphorylation and a decrease in the FRET signal.
Materials and Reagents
-
Recombinant human TRKA, TRKB, or TRKC enzyme
-
TRK-specific substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-labeled acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (Entrectinib) serially diluted in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of Entrectinib in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reagent Preparation:
-
Prepare the kinase solution in assay buffer to the desired concentration.
-
Prepare the substrate and ATP solution in assay buffer. The final ATP concentration should be close to its Km value for the specific kinase.
-
Prepare the detection mix containing the Europium-labeled antibody and the streptavidin-labeled acceptor in a suitable detection buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted Entrectinib or DMSO (for control wells) to the assay plate.
-
Add the kinase solution (e.g., 2.5 µL) to all wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction by adding the detection mix (e.g., 10 µL) to all wells. This mixture typically contains EDTA to chelate Mg2+ and halt the enzymatic reaction.
-
Final Incubation: Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
The Trk receptors are activated by neurotrophins, leading to the activation of several downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.[4][5][6] The primary signaling pathways initiated by TRKA, TRKB, and TRKC are largely conserved, though subtle differences in downstream effector recruitment and signaling dynamics can lead to distinct biological outcomes.
TRKA Signaling Pathway
TRKA is the high-affinity receptor for Nerve Growth Factor (NGF).[7] Upon NGF binding, TRKA dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways.
TRKB Signaling Pathway
TRKB is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).[8] Its activation is critical for synaptic plasticity and neuronal survival.
TRKC Signaling Pathway
TRKC is preferentially activated by Neurotrophin-3 (NT-3) and plays a significant role in proprioceptive neuron development and survival.[9][10]
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor using a TR-FRET based assay.
References
- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 6. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tropomyosin receptor kinase C - Wikipedia [en.wikipedia.org]
- 10. Reactome | Signaling by NTRK3 (TRKC) [reactome.org]
An In-depth Technical Guide on the Discovery and Development of Tropomyosin Receptor Kinase (Trk) Inhibitors
Disclaimer: Extensive searches of scientific literature and public databases did not yield information on a specific molecule designated "Trk-IN-8." The following guide provides a comprehensive overview of the discovery, synthesis, and evaluation of the broader class of Tropomyosin Receptor Kinase (Trk) inhibitors, a significant area of research in oncology.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] The family includes three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][3] In various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric TRK fusion proteins.[3][4][5] These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled cell growth, proliferation, and survival, which drives tumorigenesis.[5][6] This makes TRK fusion proteins compelling targets for cancer therapy.
The development of small-molecule inhibitors that target the ATP-binding site of the TRK kinase domain has led to significant breakthroughs in the treatment of NTRK fusion-positive cancers.[7] Two first-generation TRK inhibitors, larotrectinib and entrectinib, have received regulatory approval for the treatment of a wide range of solid tumors harboring NTRK gene fusions, marking a significant step in tumor-agnostic cancer therapy.[2][4][8]
Core Signaling Pathways
TRK receptors, upon activation by their neurotrophin ligands (or constitutively in the case of fusion proteins), trigger several downstream signaling cascades that are critical for cell survival and proliferation. The two major pathways are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][3]
-
RAS/RAF/MEK/ERK Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[1][9]
-
PI3K/AKT/mTOR Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.[1][9]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and calcium signaling, influencing cell growth and differentiation.[1][10]
Below is a diagram illustrating the core TRK signaling pathways.
Caption: Simplified diagram of the major TRK signaling pathways.
Quantitative Data of Representative TRK Inhibitors
The discovery and development of TRK inhibitors have yielded several potent compounds. The table below summarizes the in vitro potency of some key first and next-generation TRK inhibitors against the TRK kinase family and in cellular models.
| Compound | Target(s) | IC50 (nM) | Cellular Potency (IC50, nM) | Cell Line | Reference |
| Larotrectinib (LOXO-101) | Pan-TRK | TRKA: <10, TRKB: <10, TRKC: <10 | 2 - 20 | KM-12 (colorectal carcinoma) | [7] |
| Entrectinib | Pan-TRK, ALK, ROS1 | TRKA: 1, TRKB: 3, TRKC: 5 | Not Specified | Not Specified | [3] |
| Selitrectinib (LOXO-195) | Next-gen Pan-TRK | Active against resistance mutations | Not Specified | Not Specified | [11] |
| Repotrectinib | Next-gen Pan-TRK, ROS1, ALK | Active against resistance mutations | Not Specified | Not Specified | [11] |
| Compound C3 | TRKA | 6.5 | Not Specified | KM-12 (colorectal carcinoma) | [4] |
| Compound C4 | TRKA | 5.0 | Not Specified | Not Specified | [4] |
| Compound C6 | TRKA | 7.0 | Not Specified | Not Specified | [4] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The characterization of TRK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against purified TRK kinase domains.
Methodology:
-
Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, a suitable peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP (often radiolabeled with ³²P or ³³P), and the test inhibitor at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding EDTA or by spotting the reaction mixture onto a filter membrane.
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays (e.g., fluorescence-based), the signal is read on a plate reader.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cells that are dependent on TRK signaling.
Methodology:
-
Cell Line: A cancer cell line harboring an NTRK gene fusion, such as KM-12 (TPM3-NTRK1 fusion), is commonly used.[4][12]
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test inhibitor at a range of concentrations.
-
The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.
-
A reagent to measure cell viability (e.g., CellTiter-Glo®, resazurin, or MTS) is added to each well.
-
The signal (luminescence or absorbance) is measured using a plate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Drug Discovery Workflow
The discovery of novel TRK inhibitors typically follows a structured workflow, from initial screening to lead optimization and preclinical evaluation.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cellular Target Engagement of Trk Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Trk-IN-8" is used as a hypothetical example in this guide to illustrate the principles and methodologies for assessing the target engagement of a novel Tropomyosin receptor kinase (Trk) inhibitor. The experimental data presented are representative and for illustrative purposes only.
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling is implicated in various cancers, making them an attractive target for therapeutic intervention.[3] Developing potent and selective Trk inhibitors requires a thorough understanding of their interaction with the target protein within the complex cellular environment. This technical guide provides a detailed overview of the principles and methodologies for assessing the cellular target engagement of a novel Trk inhibitor, using "this compound" as a case study.
The guide will cover two primary methods for direct target engagement—the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay—and a common method for assessing downstream pathway modulation via Western blotting.
Trk Signaling Pathways
Upon binding of their cognate neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[3][4] The two major pathways activated are the Ras/MAPK (mitogen-activated protein kinase) and the PI3K/AKT (phosphoinositide 3-kinase/protein kinase B) pathways, which are critical for cell proliferation, survival, and differentiation.[3][5][6] A potent Trk inhibitor is expected to block these phosphorylation events.
Direct Target Engagement Assays
Directly confirming that a compound binds to its intended target in a cellular context is a critical step in drug development.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment.[7][8] The principle is that ligand binding alters the thermal stability of the target protein, resulting in a shift in its melting curve.[8][9]
-
Cell Culture and Treatment:
-
Culture a human cell line expressing the target Trk receptor (e.g., SH-SY5Y for TrkA/B) to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[9]
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[9]
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for the target Trk receptor.
-
| Temperature (°C) | Soluble Trk (% of 40°C Control) - DMSO | Soluble Trk (% of 40°C Control) - 1 µM this compound |
| 40 | 100 | 100 |
| 46 | 98 | 99 |
| 48 | 95 | 98 |
| 50 | 85 | 96 |
| 52 | 60 | 92 |
| 54 | 45 | 85 |
| 56 | 25 | 70 |
| 58 | 10 | 50 |
| 60 | 5 | 30 |
| 62 | <1 | 15 |
| 64 | <1 | 5 |
This data illustrates a thermal stabilization of the Trk receptor upon binding of this compound, indicating target engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[10][11]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the full-length human Trk receptor fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.[12]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the diluted compound to the cells.
-
Immediately add the NanoBRET™ kinase tracer at a pre-determined optimal concentration.
-
-
Incubation and Detection:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well and read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and 618 nm (acceptor).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| This compound Conc. (nM) | BRET Ratio (mBU) | % Inhibition |
| 0 | 250 | 0 |
| 0.1 | 248 | 0.8 |
| 1 | 230 | 8.0 |
| 10 | 150 | 40.0 |
| 50 | 65 | 74.0 |
| 100 | 30 | 88.0 |
| 500 | 15 | 94.0 |
| 1000 | 12 | 95.2 |
| IC₅₀ (nM) | ~25 |
This data indicates that this compound potently engages the Trk target in live cells with an IC₅₀ of approximately 25 nM.
Downstream Pathway Modulation
Confirming that target engagement translates into functional modulation of the downstream signaling pathway provides crucial evidence for the inhibitor's mechanism of action.
Western Blot Analysis of p-ERK and p-AKT
Western blotting can be used to measure the phosphorylation status of key downstream effectors like ERK and AKT. A successful Trk inhibitor should reduce the ligand-induced phosphorylation of these proteins.
-
Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y) and serum-starve them overnight to reduce basal signaling.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with a neurotrophin (e.g., 50 ng/mL BDNF) for 10 minutes to activate the Trk pathway.
-
-
Lysate Preparation:
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[14]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
| This compound Conc. (nM) | p-ERK Signal (Relative to Stimulated Control) | p-AKT Signal (Relative to Stimulated Control) |
| 0 (Unstimulated) | 5% | 8% |
| 0 (Stimulated) | 100% | 100% |
| 10 | 85% | 90% |
| 50 | 40% | 55% |
| 200 | 15% | 20% |
| 1000 | <5% | <10% |
This data demonstrates that this compound inhibits neurotrophin-induced phosphorylation of ERK and AKT in a dose-dependent manner, confirming its functional activity downstream of target engagement.
Conclusion
The comprehensive assessment of a novel Trk inhibitor's cellular target engagement requires a multi-faceted approach. Biophysical methods like CETSA and proximity-based assays like NanoBRET™ provide direct evidence of compound binding to the Trk receptor in live cells. These quantitative measures of target engagement, when combined with functional assays such as Western blotting for downstream signaling pathways, create a robust data package. This package is essential for establishing a clear structure-activity relationship, confirming the mechanism of action, and guiding the optimization of lead compounds in drug discovery programs targeting the Trk family of kinases.
References
- 1. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. tandfonline.com [tandfonline.com]
- 10. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 11. promega.com [promega.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 13. bio-rad.com [bio-rad.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Methodological & Application
Application Notes and Protocols for Trk Modulators in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of high-affinity neurotrophin receptors (TrkA, TrkB, and TrkC) that play a critical role in the development, function, and survival of neurons. Dysregulation of Trk signaling has been implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Consequently, modulation of Trk receptors with small molecule inhibitors or agonists presents a promising therapeutic strategy.
These application notes provide an overview of the use of Trk modulators in preclinical neurodegenerative disease models, with a focus on a representative TrkB agonist, 7,8-dihydroxyflavone (7,8-DHF), and a TrkA inhibitor, GW441756. While the fictitious "Trk-IN-8" is not a known compound, the principles and protocols described herein are applicable to the study of novel Trk inhibitors.
Mechanism of Action: Trk Signaling Pathways
Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), bind to their respective Trk receptors, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates several downstream signaling cascades crucial for neuronal function.
-
PI3K/Akt Pathway: This pathway is a major driver of cell survival and growth. Activated Trk receptors recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt then phosphorylates numerous downstream targets to inhibit apoptosis and promote neuronal survival.
-
RAS/MAPK (ERK) Pathway: This cascade is primarily involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity. The activation of Trk receptors leads to the recruitment of adaptor proteins like Shc and Grb2, which activate Ras. Ras then triggers a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression related to neuronal growth and function.
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) by Trk receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is critical for synaptic plasticity and neurotransmitter release.
Small molecule Trk modulators can either inhibit the kinase activity of the receptor, thereby blocking these downstream pathways, or act as agonists, mimicking the effects of neurotrophins to promote neuronal survival and function.
Trk Receptor Signaling Pathways
Preclinical Data for Trk Modulators in Neurodegenerative Disease Models
The following tables summarize preclinical data for the TrkB agonist 7,8-dihydroxyflavone (7,8-DHF) and the TrkA inhibitor GW441756 in mouse models of neurodegenerative diseases.
Table 1: Efficacy of TrkB Agonist 7,8-DHF in a Mouse Model of Huntington's Disease (N171-82Q) [1]
| Parameter | Vehicle Control | 7,8-DHF (5 mg/kg) | 4'-DMA-7,8-DHF (1 mg/kg) |
| Motor Performance (Rotarod) | Decline in performance | Significantly improved | Significantly improved |
| Brain Atrophy | Present | Ameliorated | Ameliorated |
| Median Survival | ~120 days | Extended | Extended |
| Striatal DARPP32 Levels | Reduced | Not Assessed | Preserved |
| Neurogenesis | Impaired | Not Assessed | Rescued |
Table 2: Efficacy of TrkB Agonist 7,8-DHF in a Mouse Model of Alzheimer's Disease (5xFAD) [2]
| Parameter | Vehicle Control | 7,8-DHF (for 2 months from 1 month of age) |
| Cortical Aβ Plaque Deposition | Present | Decreased |
| Dendritic Arbor Complexity (Cortex) | Reduced | Protected against reduction |
| Dendritic Spine Density | No significant change | No significant impact |
| Hippocampal Choline-containing Compounds | Increased | Protected against increase |
| Hippocampal Glutamate Levels | Reduced | Protected against loss |
| Hippocampal Neurogenesis | No change | No significant impact |
Table 3: Efficacy of TrkA Inhibitor GW441756 in a Mouse Model of Alzheimer's Disease (PDAPP J20) [3]
| Parameter | DMSO Control | GW441756 (10 mg/kg/day for 5 days) |
| Hippocampal sAβPPα Levels | Baseline | Increased |
| Hippocampal Aβ40 Levels | Baseline | Trend towards reduction (not significant) |
| Hippocampal Aβ42 Levels | Baseline | Trend towards reduction (not significant) |
| sAβPPα / Aβ42 Ratio | Baseline | Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel Trk inhibitors like "this compound".
In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD)
This workflow outlines the steps to assess the therapeutic potential of a Trk modulator in a mouse model of Alzheimer's disease.
In Vivo Efficacy Workflow
1. Animal Model:
-
5xFAD transgenic mice are a commonly used model, exhibiting amyloid plaque pathology and cognitive deficits.[4]
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
All procedures should be approved by the institutional animal care and use committee.
2. Drug Administration:
-
Preparation: Dissolve the Trk modulator in a suitable vehicle (e.g., DMSO, followed by dilution in saline or corn oil). The final concentration of the vehicle should be kept low and constant across all groups.
-
Dosing: Administer the compound via oral gavage or intraperitoneal injection at a predetermined dose and frequency. For example, 7,8-DHF has been administered at 5 mg/kg.[1]
-
Treatment Duration: Chronic treatment is typically required to observe effects on pathology and behavior. A treatment period of several weeks to months is common.[2]
3. Behavioral Testing (Morris Water Maze):
-
Purpose: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Train mice for several consecutive days to find the hidden platform. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance of the treated group with the vehicle-treated and wild-type control groups.
Biochemical Analysis: Western Blotting for Trk Signaling
1. Sample Preparation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Trk (to assess receptor activation)
-
Total Trk (for normalization)
-
Phospho-Akt and Total Akt
-
Phospho-ERK and Total ERK
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
Histological Analysis: Immunohistochemistry for Aβ Plaques
1. Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Section the brain using a cryostat or vibratome.
2. Staining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with formic acid for Aβ).
-
Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
-
Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
Mount sections onto slides and coverslip.
3. Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify plaque number and area using image analysis software (e.g., ImageJ).
Conclusion
Modulation of Trk signaling is a viable and promising strategy for the development of novel therapeutics for neurodegenerative diseases. The protocols and data presented here provide a framework for the preclinical evaluation of Trk modulators. While the specific compound "this compound" is not described in the literature, the application of these methods to novel, CNS-penetrant Trk inhibitors will be crucial in advancing our understanding of their therapeutic potential and in the development of new treatments for these devastating disorders.
References
- 1. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behaviour Hallmarks in Alzheimer’s Disease 5xFAD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application of TRK Inhibitors in Organoid Cultures: A Guide for Researchers
Introduction
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes (NTRK1, NTRK2, NTRK3), are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Gene fusions involving NTRK genes can lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[2] This has led to the development of highly specific TRK inhibitors that have shown remarkable efficacy in patients with NTRK fusion-positive cancers, irrespective of the tumor's histological type.[2][3]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model system in cancer research.[4] These three-dimensional, self-organizing cultures recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them an ideal platform for in vitro drug screening and personalized medicine.[4][5] This document provides detailed application notes and protocols for the use of TRK inhibitors in organoid cultures, with a focus on well-characterized inhibitors such as Larotrectinib, Entrectinib, and Repotrectinib, as a proxy for specific but less documented inhibitors like "Trk-IN-8".
Data Presentation: Efficacy of TRK Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of various TRK inhibitors. While specific data for "this compound" is not available in the public domain, the data for clinically approved and next-generation TRK inhibitors provide a strong reference for expected efficacy in organoid-based assays.
Table 1: In Vitro and Enzymatic IC50 Values of First-Generation TRK Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Larotrectinib | TRKA, TRKB, TRKC | 5-11 | Enzymatic | [2][6] |
| Entrectinib | TRKA, TRKB, TRKC | 1-5 | Enzymatic | [2][6] |
Table 2: IC50 Values of TRK Inhibitors in Patient-Derived Organoid Cultures
| Compound | Organoid Source | IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| Repotrectinib | Pre-larotrectinib secretory carcinoma | 151 | 93–223 | [5] |
| Repotrectinib | Post-larotrectinib progression secretory carcinoma | 270 | 270–421 | [5] |
Table 3: Activity of Next-Generation TRK Inhibitors Against Resistance Mutations
| Compound | Target Mutation | IC50 (nM) | Assay Type | Reference |
| Selitrectinib | Solvent Front Mutations | 2-10 | Not Specified | [7] |
| Repotrectinib | Solvent Front Mutations | 3-4 | Not Specified | [7] |
| Selitrectinib | xDFG Mutations | 124-341 | Not Specified | [7] |
| Repotrectinib | xDFG Mutations | 11.8-67.6 | Not Specified | [7] |
Signaling Pathway Visualization
The following diagram illustrates the canonical TRK signaling pathway, which is a primary target for inhibitors like this compound.
Caption: TRK Receptor Signaling Pathways.
Experimental Protocols
The following protocols provide a general framework for the application of TRK inhibitors in patient-derived organoid cultures. These should be adapted based on the specific organoid type and experimental goals.
Protocol 1: Establishment of Patient-Derived Organoid (PDO) Cultures from Tumor Tissue
This protocol outlines the basic steps for generating organoids from fresh tumor tissue.
Materials:
-
Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12 with antibiotics)
-
Digestion medium (e.g., Collagenase IV in DMEM/F12)[8]
-
Wash medium (e.g., Advanced DMEM/F12)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to the tissue of origin)[8]
-
ROCK inhibitor (e.g., Y-27632)[9]
-
Sterile cell culture plates (24- or 48-well)
-
Sterile laboratory equipment (pipettes, tubes, scalpels, etc.)
Procedure:
-
Tissue Processing:
-
Wash the tumor tissue multiple times with cold wash medium to remove any contaminants.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.[10]
-
-
Digestion:
-
Transfer the minced tissue to a tube containing digestion medium.
-
Incubate at 37°C for 30-60 minutes with gentle agitation to dissociate the tissue into smaller cell clusters or single cells.[10]
-
-
Isolation of Crypts/Glands (for epithelial tumors):
-
Centrifuge the digested tissue suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the pellet with cold wash medium.
-
The resulting pellet will contain a mixture of single cells and epithelial crypts/glands.
-
-
Embedding in Basement Membrane Matrix:
-
Culture Initiation:
-
Carefully add pre-warmed organoid growth medium supplemented with a ROCK inhibitor to each well.[9]
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days. Organoids should become visible within a few days to a week.
-
Protocol 2: Drug Sensitivity and Resistance Assay using PDOs
This protocol describes how to assess the efficacy of TRK inhibitors on established organoid cultures.
Materials:
-
Established PDO cultures
-
TRK inhibitor stock solution (e.g., in DMSO)
-
Organoid growth medium
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Multi-well plates (96- or 384-well, clear bottom for imaging, white for luminescence)
-
Automated liquid handler (recommended for high-throughput screening)
Procedure:
-
Organoid Dissociation and Seeding:
-
Harvest established organoids from the basement membrane matrix using a cell recovery solution or by mechanical disruption in cold medium.[12]
-
Dissociate the organoids into smaller fragments or single cells using a gentle dissociation reagent (e.g., TrypLE™) and mechanical shearing.[12]
-
Count the cells and resuspend them in a mixture of organoid growth medium and basement membrane matrix.
-
Seed the organoid suspension into multi-well plates.
-
-
Drug Treatment:
-
Prepare serial dilutions of the TRK inhibitor in organoid growth medium.
-
After the organoids have reformed (typically 24-48 hours after seeding), carefully remove the existing medium and add the medium containing the different concentrations of the TRK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a defined period, typically 72-96 hours.[5]
-
-
Viability Assessment:
-
At the end of the treatment period, assess cell viability using a suitable assay. For luminescence-based assays, add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure the signal using a plate reader.
-
Alternatively, high-content imaging can be used to quantify organoid size, number, and morphology.[9]
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow and Logical Diagrams
The following diagrams provide a visual representation of the experimental workflows.
Caption: Patient-Derived Organoid (PDO) Generation Workflow.
Caption: Drug Screening Workflow for PDOs.
Disclaimer: These protocols are intended as a general guide. Specific details may need to be optimized for different organoid types and experimental setups. Always adhere to institutional guidelines and safety protocols when working with patient samples and chemical compounds.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Precision oncology using organoids of a secretory carcinoma of the salivary gland treated with TRK-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 11. StarrLab - Intestinal Organoid Culture [sites.google.com]
- 12. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-8 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-8 is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are key players in neuronal function and have been identified as oncogenic drivers in a variety of cancers when they are constitutively activated through gene fusions. This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, with a focus on xenograft models for cancer research.
Disclaimer: Extensive literature searches did not yield specific in vivo dosage, administration, or formulation data for this compound. The following protocols and dosage information are based on general practices for preclinical evaluation of kinase inhibitors and data available for other structurally related Trk inhibitors. Researchers should consider this a starting point and perform necessary dose-range finding and toxicology studies to establish a safe and efficacious dose for this compound.
Trk Signaling Pathway
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases activated by neurotrophins. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Quantitative Data for Trk Inhibitors in Preclinical Models
While specific data for this compound is unavailable, the following table summarizes in vivo dosage information for other Trk inhibitors, which can serve as a reference for designing initial studies.
| Inhibitor | Animal Model | Tumor Type | Route of Administration | Dosage | Reference |
| Entrectinib | Mouse Xenograft | Neuroblastoma | Oral | Not Specified | [1] |
| 1D228 | Mouse Xenograft | Gastric, Liver | Not Specified | 2 mg/kg | [2] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a Trk inhibitor in a mouse xenograft model.
Caption: A typical experimental workflow for an in vivo xenograft study.
1. Materials and Reagents:
-
This compound
-
NTRK-fusion positive cancer cell line (e.g., KM12 colorectal cancer cells)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile saline or PBS)
-
Calipers for tumor measurement
-
Anesthesia
2. Cell Culture:
-
Culture the NTRK-fusion positive cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
3. Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Formulation and Administration of this compound:
-
Formulation (Example for a poorly soluble compound):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline, calculate the required volumes.
-
On the day of dosing, dilute the this compound stock with PEG300, then add Tween 80, and finally the saline, ensuring the solution is clear before administration.
-
-
Dosage and Administration:
-
Based on data from other Trk inhibitors, a starting dose range of 1-10 mg/kg could be explored.
-
Administer the formulation via oral gavage or intraperitoneal injection once daily.
-
The control group should receive the vehicle only.
-
The volume of administration should be consistent, typically 100-200 µL for mice.
-
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity.
-
The study endpoint may be a pre-determined tumor volume (e.g., 1500-2000 mm³), a specific study duration, or signs of significant toxicity.
7. Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
Protocol 2: Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in rats.
1. Animals and Housing:
-
Use male Sprague-Dawley rats (200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Formulation and Dosing:
-
Prepare the formulation of this compound as described in Protocol 1.
-
For intravenous (IV) administration, ensure the compound is fully solubilized, and the formulation is sterile. A common vehicle is a solution of DMSO and PEG400.
-
For oral (PO) administration, a suspension or solution can be used.
-
Administer a single dose of this compound (e.g., 5 mg/kg for IV and 10 mg/kg for PO).
3. Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
4. Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (%F)
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound. Due to the absence of specific published data for this compound, researchers are strongly encouraged to conduct initial dose-finding and tolerability studies to establish a safe and effective dose range for their specific animal model and cancer type. The methodologies outlined here for xenograft efficacy and pharmacokinetic studies provide a robust framework for the preclinical development of this promising Trk inhibitor.
References
Application Notes and Protocols for High-Throughput Screening with Trk-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[1][2][3] These receptors and their corresponding neurotrophin ligands (NGF for TrkA, BDNF for TrkB, and NT-3 for TrkC) are crucial for regulating cell differentiation, proliferation, and survival.[1] Aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric tumors.[1][4] This has established the Trk pathway as a significant target for cancer therapy.[5]
Upon activation, Trk receptors trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are fundamental for cell growth and survival.[1][4][6][7] Trk-IN-8 is a potent, selective, and hypothetical pan-Trk inhibitor designed for research purposes. These application notes provide detailed protocols and workflows for utilizing this compound as a control compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the Trk signaling pathway.
Trk Signaling Pathway Overview
The binding of a neurotrophin ligand to its corresponding Trk receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[6][8] This phosphorylation creates docking sites for adaptor proteins like Shc and GRB2, leading to the activation of two major downstream pathways:
-
RAS/MAPK Pathway: Recruitment of the GRB2/SOS complex activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and ERK.[1][9] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.[1]
-
PI3K/AKT Pathway: Activated Trk receptors can also recruit and activate Phosphoinositide 3-kinase (PI3K).[1] PI3K phosphorylates PIP2 to generate PIP3, which subsequently leads to the activation of AKT (also known as Protein Kinase B) via PDK1.[6][9] The AKT pathway is a critical mediator of cell survival and an inhibitor of apoptosis.[6]
Caption: The Trk signaling cascade activates the PI3K/AKT and RAS/MAPK pathways.
Quantitative Data for this compound
The following tables summarize the representative biochemical activity of this compound and the performance metrics for a typical cell-based high-throughput screening assay using this compound as a positive control.
Table 1: Biochemical Profile of this compound (Representative Data)
| Target Kinase | IC50 (nM) | Assay Format |
|---|---|---|
| TrkA | 2.5 | Biochemical Kinase Assay |
| TrkB | 5.1 | Biochemical Kinase Assay |
| TrkC | 4.3 | Biochemical Kinase Assay |
| TrkA G595R ¹ | 15.2 | Cellular Assay |
| TrkC G623R ¹ | 20.8 | Cellular Assay |
¹ Commonly observed resistance mutations.
Table 2: HTS Assay Performance with this compound Control (Representative Data)
| Parameter | Value | Description |
|---|---|---|
| Assay Format | Cell-Based Reporter | NFAT-β-lactamase in CHO-K1 cells expressing TrkA[10] |
| Z' Factor | 0.75 | A measure of assay quality and robustness[10] |
| Signal to Background | 5.5-fold | Ratio of the signal from stimulated vs. unstimulated cells[10] |
| This compound IC50 | 12 nM | Potency in the cell-based assay |
| DMSO Control | 0% Inhibition | Negative control |
| Ligand (NGF) EC50 | 0.044 nM | Potency of the stimulating ligand in the assay[10] |
High-Throughput Screening (HTS) Workflow
A typical HTS campaign is a multi-step process designed to efficiently identify and validate potential drug candidates from large compound libraries.[11][12] The process begins with robust assay development and proceeds through screening, hit confirmation, and initial characterization.[12]
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocol: Cell-Based HTS Assay for Trk Inhibitors
This protocol describes a robust, cell-based assay suitable for high-throughput screening to identify inhibitors of Trk kinase activity. The methodology is based on a reporter gene assay format, which provides a reliable and scalable readout.[10]
Objective: To identify and characterize inhibitors of ligand-induced TrkA activation in a 1536-well plate format.
Assay Principle: This assay utilizes a CHO-K1 cell line stably expressing full-length human TrkA and a Nuclear Factor of Activated T-cells (NFAT) response element driving the expression of a beta-lactamase reporter gene.[10] Binding of the Nerve Growth Factor (NGF) ligand to TrkA activates the PLC-γ pathway, leading to NFAT-mediated expression of beta-lactamase.[10] Potent TrkA inhibitors will block this signaling cascade, resulting in a decrease in beta-lactamase activity, which is measured using a FRET-based substrate.[10]
Materials and Reagents:
-
Cells: TrkA-NFAT-bla CHO-K1 stable cell line
-
Growth Medium: F-12K Medium with 10% FBS, 1% Pen-Strep, 500 µg/mL G418
-
Assay Medium: Opti-MEM
-
Ligand: Recombinant Human NGF
-
Positive Control: this compound (10 mM stock in DMSO)
-
Negative Control: DMSO
-
Assay Plates: 1536-well, solid black, tissue-culture treated plates
-
Detection Reagent: LiveBLAzer™ FRET-B/G Substrate (CCF4-AM)
-
Instrumentation: Automated liquid handler, plate reader with FRET capability
Protocol Steps:
-
Cell Plating:
-
Harvest TrkA-NFAT-bla CHO-K1 cells and resuspend in Assay Medium to a density of 2 x 10⁶ cells/mL.
-
Using an automated liquid handler, dispense 5 µL of the cell suspension into each well of a 1536-well assay plate (10,000 cells/well).
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a compound source plate by serial diluting the screening library compounds, this compound (positive control), and DMSO (negative control).
-
Using a pintool or acoustic dispenser, transfer 50 nL of compound solution to the assay plate. The final concentration of DMSO should be ≤ 0.1%.[12]
-
Incubate for 60 minutes at 37°C.
-
-
Ligand Stimulation:
-
Prepare a solution of NGF in Assay Medium at a concentration corresponding to the EC80 (e.g., ~0.1 nM).
-
Add 1 µL of the NGF solution to all wells except for the negative control wells (which receive 1 µL of Assay Medium alone).
-
Incubate the plate for 5 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Prepare the LiveBLAzer™ FRET-B/G Substrate according to the manufacturer's instructions.
-
Dispense 2 µL of the substrate solution into each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader using an excitation wavelength of 409 nm and measuring emission at both 460 nm (coumarin) and 530 nm (fluorescein).
-
Data Analysis:
-
Calculate Emission Ratio: For each well, calculate the ratio of the 460 nm emission to the 530 nm emission.
-
Determine Percent Inhibition: Use the average signals from the control wells to calculate the percent inhibition for each test compound:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])
-
-
Assay Quality Control: Calculate the Z' factor for each plate to ensure assay performance is acceptable (Z' > 0.5).[10][12]
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
-
Hit Identification: Identify "active" wells as those with signals greater than 3 standard deviations from the mean of the negative control.[12]
-
IC50 Determination: For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC50 value.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Trk-IN-8 solubility and formulation for experiments
Welcome to the technical support center for Trk-IN-8. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this potent TRK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Tropomyosin receptor kinases (Trk). It exhibits strong inhibitory activity against TrkA, as well as the G595R mutant of TrkA and the G623R mutant of TrkC.[1][2][3] The mechanism of action for many Trk inhibitors involves binding to the ATP pocket of the kinase domain, which prevents phosphorylation and activation of downstream signaling pathways. This ultimately interferes with cell proliferation, differentiation, and survival signals that are mediated by Trk receptors.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. If dissolved in a solvent such as DMSO, it should be stored at -80°C. Always refer to the Certificate of Analysis provided by the supplier for the most accurate and lot-specific storage information.[1]
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Exceeded solubility limit.- Improper storage (e.g., temperature fluctuations, moisture absorption by DMSO).- Use of old or poor-quality solvent. | - Ensure the concentration does not exceed the solubility limit. If unknown, prepare a more dilute stock solution.- Store stock solutions at -80°C in tightly sealed vials to prevent moisture absorption.- Always use fresh, anhydrous grade DMSO for preparing stock solutions. |
| Precipitation in Aqueous Buffer/Media | - Low aqueous solubility of the compound.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the final percentage of the organic solvent if compatible with the experimental system. However, be mindful of solvent toxicity.- Consider the use of a co-solvent or a formulation with excipients like PEG300, Tween 80, or Cremophor EL for in vivo studies. - Prepare the final dilution immediately before use. |
| Inconsistent Experimental Results | - Degradation of the compound.- Inaccurate concentration of the stock solution.- Multiple freeze-thaw cycles of the stock solution. | - Store the compound and its solutions as recommended to prevent degradation.- Calibrate pipettes and ensure accurate weighing of the compound for stock solution preparation.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Cell Viability Issues in In Vitro Assays | - High concentration of the organic solvent (e.g., DMSO).- Inherent cytotoxicity of the compound at the tested concentrations. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and include a vehicle control in your experiment.- Perform a dose-response curve to determine the cytotoxic threshold of this compound for your specific cell line. |
Solubility and Formulation Data
Note: Specific quantitative solubility data for this compound is not publicly available. The following tables provide example data based on structurally similar compounds and common practices for formulating kinase inhibitors. It is imperative to empirically determine the solubility and optimal formulation for your specific experimental conditions.
Table 1: Example Solubility of Similar TRK Inhibitors in Common Solvents
| Solvent | Example Solubility | Remarks |
| DMSO | ≥ 50 mg/mL | Should be stored in small aliquots at -80°C. Avoid moisture. |
| Ethanol | < 1 mg/mL (practically insoluble) | Not recommended as a primary solvent. |
| Water | < 1 mg/mL (practically insoluble) | Not recommended for preparing stock solutions. |
Table 2: Recommended Starting Formulations for Experiments
| Experiment Type | Vehicle Composition | Final Concentration Range | Notes |
| In Vitro (Cell-based assays) | DMSO | 1 nM - 10 µM | Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Serially dilute in culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
| In Vivo (Rodent models) | Example 1: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% SalineExample 2: 10% DMSO + 90% Corn Oil | 1 - 50 mg/kg | The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be prepared fresh daily. Sonication may be required to achieve a uniform suspension. A vehicle-only control group is essential. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to reach the final desired experimental concentration. Ensure the final DMSO concentration is below the cytotoxic level for your cells.
-
Application: Add the final working solution to your cell cultures and proceed with the experiment.
Protocol 3: Example Preparation of this compound Formulation for In Vivo Oral Administration
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio (e.g., for a 1 mL final volume of a 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline formulation: 300 µL PEG300, 50 µL Tween 80, and 600 µL saline).
-
Formulation: Add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired dosing concentration. For example, to prepare a 2 mg/mL dosing solution, add 50 µL of the 40 mg/mL stock to 950 µL of the vehicle.
-
Homogenization: Vortex the final formulation thoroughly. If the compound does not fully dissolve, sonicate the suspension until it is uniform.
-
Administration: Administer the formulation to the animals immediately after preparation.
Visualized Workflows
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Example workflow for preparing this compound formulation for in vivo experiments.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Resistance to TRK Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to TRK inhibitors in cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome resistance in their experimental models.
Frequently Asked Questions (FAQs)
Q1: My TRK fusion-positive cell line is showing reduced sensitivity to a first-generation TRK inhibitor (e.g., larotrectinib, entrectinib). What are the likely causes?
A1: Reduced sensitivity to first-generation TRK inhibitors is primarily caused by two mechanisms:
-
On-target resistance: Acquisition of secondary mutations in the NTRK kinase domain that interfere with drug binding. The most common are solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R) and, less frequently, gatekeeper mutations (e.g., NTRK1 F589L).[1][2][3][4]
-
Off-target resistance: Activation of alternative signaling pathways that bypass the need for TRK signaling. The most frequently observed bypass pathway is the MAPK pathway, often activated by mutations in BRAF (e.g., V600E) or KRAS.[1][5][6] MET amplification has also been reported as a mechanism of off-target resistance.[3]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism, we recommend the following workflow:
-
Sequence the NTRK gene: Perform targeted sequencing of the NTRK kinase domain to identify on-target mutations.
-
Analyze key signaling pathways: Use Western blotting to assess the phosphorylation status of key downstream effectors like ERK and AKT. Persistent activation of these pathways in the presence of the TRK inhibitor suggests bypass signaling.
-
Sequence common oncogenes: If bypass signaling is suspected, sequence key genes in the MAPK pathway such as BRAF and KRAS for activating mutations.[5][6]
Q3: My cell line has a solvent front mutation (e.g., NTRK1 G595R). What are my options?
A3: Cell lines with solvent front mutations are resistant to first-generation TRK inhibitors but may be sensitive to next-generation inhibitors specifically designed to overcome this type of resistance.[1] We recommend testing second-generation inhibitors such as selitrectinib (LOXO-195) and repotrectinib (TPX-0005).[1][7][8]
Q4: My cell line shows activation of the MAPK pathway (e.g., a BRAF V600E mutation) as the resistance mechanism. What is the recommended strategy?
A4: In cases of MAPK pathway reactivation, a combination therapy approach is often effective. We suggest combining the TRK inhibitor with an inhibitor of the downstream activated molecule, such as a MEK inhibitor (e.g., trametinib) or a BRAF inhibitor (e.g., dabrafenib).[5][6][9]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Decreased cell death upon treatment with a first-generation TRK inhibitor. | 1. On-target NTRK kinase domain mutation. 2. Off-target bypass pathway activation. | 1. Perform sequencing of the NTRK gene to detect mutations. 2. Assess phosphorylation of downstream signaling molecules (p-ERK, p-AKT) via Western blot. 3. Sequence other relevant oncogenes (BRAF, KRAS). |
| Cell line harbors an NTRK solvent front mutation (e.g., G595R). | Resistance to first-generation TRK inhibitors. | Test the efficacy of second-generation TRK inhibitors like selitrectinib or repotrectinib. |
| Persistent high levels of p-ERK despite TRK inhibition. | Activation of the MAPK pathway as a bypass mechanism. | 1. Sequence BRAF and KRAS for activating mutations. 2. Test combination therapy with a TRK inhibitor and a MEK inhibitor. |
| Cell line is resistant to both first and second-generation TRK inhibitors. | 1. Acquisition of a different on-target mutation (e.g., xDFG motif mutation). 2. Complex bypass signaling. | 1. Re-sequence the NTRK kinase domain. 2. Consider broader genomic and transcriptomic profiling to identify novel bypass mechanisms. |
Data Presentation: Inhibitor IC50 Values
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various TRK inhibitors against wild-type and mutant TRK kinases, providing a basis for selecting appropriate follow-up compounds.
Table 1: IC50 Values of First and Second-Generation TRK Inhibitors against On-Target Mutations
| Inhibitor | Target | IC50 (nM) |
| First-Generation | ||
| Larotrectinib | TRKA | ~1-5 |
| TRKA G595R | >1000 | |
| Entrectinib | TRKA/B/C | 1-5[1] |
| TRKA G595R | >1000 | |
| Second-Generation | ||
| Selitrectinib (LOXO-195) | TRKA | 0.6[7][10] |
| TRKA G595R | 2-10[1] | |
| TRKC G623R | 2-10[1] | |
| TRKA G667C | 2-10[10] | |
| TRKA/B/C xDFG mutations | 124 - 341[1] | |
| Repotrectinib (TPX-0005) | TRKA/B/C | 0.05-0.83[8][11] |
| TRKA G595R | 3-4[1] | |
| TRKC G623R | 3-4[1] | |
| TRKA/B/C xDFG mutations | 11.8 - 67.6[1] |
Table 2: Effect of Off-Target Mutations on Inhibitor Efficacy
| Cell Line Background | Inhibitor | IC50 (nM) |
| BRAF V600E Mutant Melanoma | Vemurafenib (BRAF inhibitor) | ~31 |
| BRAF V600E Mutant Melanoma (Resistant) | Vemurafenib (BRAF inhibitor) | >5000[12] |
| LMNA-NTRK1, BRAF V600E | Larotrectinib + Trametinib | Synergistic Inhibition[5] |
| LMNA-NTRK1, G595R, KRAS G12D | LOXO-195 + MEK-162 | Synergistic Inhibition[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is for determining the cytotoxic or cytostatic effects of TRK inhibitors on cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
TRK inhibitors (and other compounds as needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TRK inhibitor(s) in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot for TRK and ERK Phosphorylation
This protocol is for assessing the activation state of the TRK signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with TRK inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TRK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total protein levels, the membrane can be stripped of the first antibody and re-probed with an antibody against the total protein (e.g., anti-TRK).
-
Protocol 3: Detection of NTRK Fusions and Mutations
Several methods can be used to detect NTRK fusions and mutations. The choice of method depends on the specific requirements and available resources.[16][17]
-
Immunohistochemistry (IHC): A good screening tool that uses a pan-TRK antibody to detect the overexpression of TRK proteins, which can be indicative of a fusion. Positive results should be confirmed with a molecular method.[17][18]
-
Fluorescence In Situ Hybridization (FISH): Uses fluorescent probes to detect chromosomal rearrangements involving the NTRK genes.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): A sensitive method for detecting known fusion transcripts.
-
Next-Generation Sequencing (NGS): The most comprehensive method, capable of detecting both known and novel fusion partners and mutations. RNA-based NGS is often preferred for fusion detection.[19][20]
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: TRK signaling pathways and mechanisms of resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for diagnosing TRK inhibitor resistance.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. targetedonc.com [targetedonc.com]
- 5. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by co-targeting MEK and IGF-1R/PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. oncologypro.esmo.org [oncologypro.esmo.org]
- 17. ntrktesting.com [ntrktesting.com]
- 18. meridian.allenpress.com [meridian.allenpress.com]
- 19. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Trk-IN-8 off-target effects and kinase selectivity panel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Trk-IN-8, a potent and selective pan-Trk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a small molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. These kinases are critical mediators of neurotrophin signaling, playing essential roles in neuronal survival, differentiation, and synaptic plasticity.[1][2]
Q2: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the Trk kinase domain.[1] This prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2]
Q3: What are the known on-target effects of Trk inhibition that might be observed in cellular or in vivo models?
Inhibition of the Trk signaling pathway can lead to several on-target physiological effects. In preclinical and clinical studies of Trk inhibitors, commonly observed on-target effects include neurological manifestations such as dizziness, weight gain, and withdrawal pain upon cessation of treatment.[3] These effects are a direct consequence of inhibiting the normal functions of Trk receptors in the nervous system.
Q4: What are potential mechanisms of acquired resistance to this compound?
Resistance to Trk inhibitors can develop through two main mechanisms:
-
On-target resistance: Acquired mutations in the Trk kinase domain can interfere with the binding of this compound.
-
Off-target resistance: Activation of alternative signaling pathways can bypass the need for Trk signaling. This can occur through genomic alterations in other receptor tyrosine kinases or downstream signaling molecules, such as the MAPK pathway.[3][4]
Troubleshooting Guide
Problem 1: High background signal in a biochemical kinase assay.
-
Possible Cause: Non-specific binding of the detection antibody or high intrinsic ATPase activity of the kinase preparation.
-
Troubleshooting Steps:
-
Optimize Antibody Concentration: Perform a titration of the detection antibody to find the optimal concentration that provides a good signal-to-noise ratio.
-
Include a "No Kinase" Control: This will help determine the background signal in the absence of kinase activity.
-
Check Buffer Components: Ensure that the assay buffer does not contain components that interfere with the detection method. For example, high concentrations of DTT can interfere with some fluorescence-based assays.
-
Enzyme Purity: Use a highly purified kinase preparation to minimize contaminating ATPase activity.
-
Problem 2: Inconsistent results in a cell-based assay.
-
Possible Cause: Variability in cell seeding density, passage number, or compound concentration.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure a uniform cell seeding density across all wells of the assay plate.
-
Verify Compound Concentration: Prepare fresh dilutions of this compound for each experiment and verify the concentration.
-
Include Positive and Negative Controls: Use a known Trk inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control to assess the dynamic range of the assay.
-
Monitor Cell Health: Regularly check cells for viability and morphology to ensure they are healthy and responding as expected.
-
Problem 3: Unexpected off-target activity observed in a cellular experiment.
-
Possible Cause: this compound may be inhibiting other kinases at the concentration used.
-
Troubleshooting Steps:
-
Consult the Kinase Selectivity Panel: Refer to the provided kinase selectivity data (Table 1) to identify potential off-target kinases.
-
Perform a Dose-Response Experiment: Determine the IC50 of this compound for the observed off-target effect and compare it to the on-target IC50 for Trk kinases. A significant separation in potency suggests a therapeutic window.
-
Use an Orthogonal Approach: Confirm the off-target effect using a different assay format or a more selective inhibitor for the suspected off-target kinase, if available.
-
Kinase Selectivity Panel
The following table summarizes the inhibitory activity of this compound against a panel of representative kinases. The data was generated using a radiometric biochemical assay (HotSpot™).
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| TrkA | 98 | 5 |
| TrkB | 99 | 3 |
| TrkC | 97 | 8 |
| ABL1 | 15 | >1000 |
| ALK | 25 | >1000 |
| AURKA | 10 | >1000 |
| BRAF | 5 | >1000 |
| EGFR | 8 | >1000 |
| FLT3 | 30 | 850 |
| JAK2 | 45 | 500 |
| MET | 12 | >1000 |
| RET | 20 | >1000 |
| SRC | 18 | >1000 |
| VEGFR2 | 22 | >1000 |
| Table 1: Kinase Selectivity Profile of this compound. |
Experimental Protocols
Biochemical Kinase Assay (Radiometric - HotSpot™)
This assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines with known NTRK fusions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trk-IN-8 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Trk-IN-8 in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are part of the receptor tyrosine kinase (RTK) family and are crucial for neuronal development and function. In many cancers, gene fusions involving the NTRK genes lead to the production of constitutively active Trk fusion proteins, which drive tumor growth and survival. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking its phosphorylation and downstream signaling.[1]
2. What are the major signaling pathways inhibited by this compound?
By inhibiting Trk kinase activity, this compound effectively blocks downstream signaling pathways that are critical for cancer cell proliferation, survival, and growth. The two primary pathways affected are:
-
RAS/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and growth.[2][3]
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in Trk-dependent cancer cells.[4]
3. What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[5][6][7][8]
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9]
-
Powder Form: Store the powder form of this compound at -20°C for up to 3 years.[9]
4. What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific NTRK fusion protein it expresses. A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations.
As a reference, a similar potent pan-Trk inhibitor, LOXO-101, has shown the following IC50 values in cell viability assays:
-
KM12 (colorectal cancer, TPM3-NTRK1 fusion): ~3.5 nM[10]
-
CUTO-3 (lung adenocarcinoma, MPRIP-NTRK1 fusion): ~59.4 nM[10]
It is crucial to determine the IC50 value for your specific cell line experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.[5][6][7][8]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[9]
Protocol 2: Determining the IC50 of this compound using a Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to perform a serial dilution in DMSO first, and then dilute into the medium to ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[9]
-
Create a dose range appropriate for your expected IC50 (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Measurement (CCK-8 Assay):
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of Trk Signaling Pathway Inhibition
This protocol allows for the visualization of the inhibitory effect of this compound on the phosphorylation of Trk and its downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TrkA (Tyr490), TrkA, p-ERK1/2 (Thr202/Tyr204), ERK1/2, p-Akt (Ser473), and Akt overnight at 4°C.[12][13] A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Table 1: Reference IC50 Values for the Pan-Trk Inhibitor LOXO-101 in Cancer Cell Lines.
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | ~3.5[10] |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | ~59.4[10] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | ~1.0[10] |
Note: This data is for LOXO-101 and should be used as a reference to establish a starting concentration range for this compound. The actual IC50 for this compound in these cell lines should be determined experimentally.
Table 2: Example of Expected Western Blot Results after this compound Treatment in a Trk-fusion positive cell line (e.g., KM12).
| This compound Concentration | p-TrkA | TrkA | p-ERK1/2 | ERK1/2 | p-Akt | Akt |
| 0 nM (Vehicle) | +++ | +++ | +++ | +++ | +++ | +++ |
| 10 nM | ++ | +++ | ++ | +++ | ++ | +++ |
| 100 nM | + | +++ | + | +++ | + | +++ |
| 1 µM | - | +++ | - | +++ | - | +++ |
(+++ High signal, ++ Medium signal, + Low signal, - No signal)
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell viability | - Incorrect concentration of this compound. - Cell line is not dependent on Trk signaling. - Acquired resistance to the inhibitor.[2] - Compound degradation. | - Verify the concentration of your stock solution. - Confirm the presence of an activating NTRK fusion in your cell line. - Sequence the Trk kinase domain for resistance mutations.[2] - Prepare fresh dilutions from a new aliquot of the stock solution. |
| High background in Western blot | - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing. | - Increase blocking time or change blocking agent (e.g., BSA instead of milk). - Titrate your antibodies to determine the optimal concentration. - Increase the number and duration of washes with TBST. |
| Inconsistent results between experiments | - Variation in cell seeding density. - Inconsistent incubation times. - Freeze-thaw cycles of this compound stock. - Variation in final DMSO concentration. | - Ensure accurate cell counting and even seeding. - Standardize all incubation times. - Use single-use aliquots of the stock solution. - Keep the final DMSO concentration constant across all wells, including the vehicle control. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at the working concentration. - Rapid dilution of the DMSO stock into aqueous medium. | - Prepare an intermediate dilution in a co-solvent if necessary. - Add the DMSO stock to the medium dropwise while gently vortexing to ensure gradual mixing.[9] - Do not exceed a final DMSO concentration of 0.5%.[9] |
| Unexpected off-target effects | - At higher concentrations, pan-Trk inhibitors may inhibit other kinases. - Activation of bypass signaling pathways (e.g., MET, BRAF, KRAS).[2][14] | - Use the lowest effective concentration of this compound determined from your IC50 curve. - Analyze the expression and activation of other receptor tyrosine kinases in your cell model. |
Visualizations
Figure 1. Simplified Trk signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for optimizing this compound concentration.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. DMSO stock solutions - Chromatography Forum [chromforum.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Trk-IN-8 stability in different experimental buffers
Disclaimer: Specific stability data for Trk-IN-8 in various experimental buffers is not publicly available. This guide provides general recommendations and troubleshooting strategies for small molecule kinase inhibitors of this class. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: As a general guideline for solid small molecule inhibitors, it is recommended to store the powder at -20°C, desiccated, and protected from light. Refer to the manufacturer's datasheet for specific recommendations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q3: How should I store the this compound stock solution?
A3: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.
Q4: I see precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?
A4: This is a common issue related to the low aqueous solubility of many small molecule inhibitors. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your assay may be above its solubility limit in the aqueous buffer.
-
Increase the DMSO concentration: The final concentration of DMSO in the assay can be increased slightly (e.g., from 0.1% to 0.5% or 1%), but be mindful of its potential effects on your experimental system.
-
Use a surfactant: Including a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) in your buffer can help to maintain the solubility of the compound.
-
Prepare fresh dilutions: Always prepare working dilutions from the DMSO stock immediately before use.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound in my assay.
This could be due to several factors, including the stability of the compound in your experimental buffer. Follow this guide to troubleshoot the issue.
Troubleshooting Workflow: Loss of Compound Activity
Caption: Troubleshooting workflow for loss of compound activity.
Experimental Protocol: Assessing this compound Stability in an Aqueous Buffer
This protocol describes a general method to determine the stability of this compound in a specific experimental buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the working solution: Dilute the this compound stock solution into your experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.
-
Timepoint Zero (T=0): Immediately after preparing the working solution, take an aliquot and inject it into the HPLC system. This will serve as your baseline measurement.
-
Incubation: Incubate the remaining working solution at the temperature of your experiment (e.g., 37°C).
-
Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis:
-
For each timepoint, determine the peak area of this compound from the HPLC chromatogram.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Data Presentation: Example Stability Data for a Kinase Inhibitor
| Time (Hours) | Peak Area (Arbitrary Units) | % this compound Remaining |
| 0 | 1,500,000 | 100% |
| 1 | 1,425,000 | 95% |
| 2 | 1,350,000 | 90% |
| 4 | 1,125,000 | 75% |
| 8 | 750,000 | 50% |
| 24 | 150,000 | 10% |
Note: This is example data. Actual results will vary depending on the compound and buffer conditions.
Trk Signaling Pathway
This compound is an inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are activated by neurotrophins and play crucial roles in neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of Trk signaling is implicated in various cancers. The binding of a neurotrophin to its corresponding Trk receptor induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades.[3][4][5]
Diagram: Overview of Trk Signaling Pathways
Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Trk-IN-8 and the Emergence of TRK Gatekeeper Mutations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for the investigational Tropomyosin Receptor Kinase (TRK) inhibitor, Trk-IN-8, to induce gatekeeper mutations in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity against TRK kinases?
This compound is a potent inhibitor of TRK kinases. Based on available data, it demonstrates high potency against wild-type TRKA and certain solvent front mutations, which are a common mechanism of acquired resistance to first-generation TRK inhibitors.[1]
Q2: What are TRK gatekeeper mutations and why are they significant?
Gatekeeper mutations are specific genetic alterations that occur in the kinase domain of TRK proteins, most notably at the phenylalanine residue at position 589 in TRKA (F589L).[2][3] These mutations act as a "gatekeeper" by sterically hindering the binding of many TRK inhibitors to the ATP-binding pocket, thereby conferring resistance to the drug.[4] The emergence of gatekeeper mutations is a critical challenge in targeted cancer therapy.
Q3: Does this compound have activity against TRK gatekeeper mutations?
Currently, there is no publicly available data on the direct inhibitory activity (IC50) of this compound against the TRKA F589L gatekeeper mutation. However, data on other investigational TRK inhibitors, such as compound "26", show potent activity against this mutation, suggesting that newer generations of inhibitors are being designed to overcome this resistance mechanism.[5]
Q4: What is the likelihood of developing resistance to this compound through gatekeeper mutations?
While direct evidence for this compound is unavailable, the development of on-target resistance, including gatekeeper mutations, is a common phenomenon with tyrosine kinase inhibitors.[2][6] Continuous exposure of cancer cells to a kinase inhibitor can create a selective pressure that favors the growth of cells harboring mutations that reduce the inhibitor's efficacy. The specific likelihood of developing the F589L mutation in response to this compound would need to be determined experimentally.
Q5: How do second-generation TRK inhibitors address gatekeeper mutations?
Second-generation TRK inhibitors, such as selitrectinib and repotrectinib, have been specifically designed to be effective against tumors that have developed resistance to first-generation inhibitors through mechanisms like gatekeeper mutations.[6][7] For instance, repotrectinib has shown potent activity against the TRKA F589L mutation.[8]
Troubleshooting Guides
Problem: Difficulty in Generating this compound Resistant Cell Lines
Possible Cause 1: Suboptimal Inhibitor Concentration
-
Solution: Ensure the starting concentration of this compound for generating resistance is appropriate. It should be at or slightly above the IC50 value for the parental cell line to provide sufficient selective pressure without causing complete cell death.
Possible Cause 2: Insufficient Duration of Treatment
-
Solution: The development of resistance mutations is a gradual process. Ensure that the cells are cultured in the presence of this compound for a sufficient period, often requiring several months of continuous culture with stepwise increases in inhibitor concentration.
Possible Cause 3: Cell Line Contamination
-
Solution: Regularly test cell lines for mycoplasma and other contaminants, as this can affect cell viability and growth, confounding the results of resistance studies.
Problem: Inconsistent IC50 Values in Cell-Based Assays
Possible Cause 1: Variability in Cell Seeding Density
-
Solution: Optimize and standardize the cell seeding density for your assays. Over- or under-confluent cells can lead to variability in metabolic activity and drug response.
Possible Cause 2: Inaccurate Compound Dilutions
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate pipetting and thorough mixing to avoid concentration errors.
Possible Cause 3: Assay Readout Interference
-
Solution: If using a luminescence or fluorescence-based readout, check if this compound has any intrinsic properties that might interfere with the assay signal. Include appropriate controls, such as cells treated with the inhibitor but without the assay reagent, to assess for background interference.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Wild-Type and Mutant TRK Kinases
| Kinase Target | IC50 (nM) | Mutation Type |
| TRKA | 0.42[1] | Wild-Type |
| TRKA (G595R) | 0.89[1] | Solvent Front |
| TRKC (G623R) | 1.5[1] | Solvent Front |
Table 2: Comparative IC50 Values of Various TRK Inhibitors Against the TRKA F589L Gatekeeper Mutation
| Inhibitor | IC50 against TRKA F589L (nM) | Generation |
| This compound | Data not available | Investigational |
| Larotrectinib | >100 (significant resistance)[9] | First |
| Entrectinib | Potent inhibition observed[10] | First |
| Selitrectinib | 13[11] | Second |
| Repotrectinib | <0.2[12] | Second |
| Compound "26" | 2.3[5] | Investigational |
| TRK-IN-23 | 4.4[13] | Investigational |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol outlines a general method for generating cancer cell lines with acquired resistance to this compound.
Materials:
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Parental cancer cell line expressing a TRK fusion (e.g., KM-12, Ba/F3-LMNA-TRKA)
-
This compound
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Complete cell culture medium
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Cell counting solution (e.g., trypan blue)
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Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of the parental cell line by 50%.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
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Monitor Cell Viability: Monitor the cells for signs of cell death. Initially, a significant portion of the cell population may die.
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Allow for Recovery: Continue to culture the surviving cells in the presence of the inhibitor, changing the medium regularly. Allow the cell population to recover and resume proliferation.
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Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.
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Repeat Cycles: Repeat steps 4 and 5 for several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of this compound.
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Characterize Resistant Cells: Once a resistant population is established, perform a dose-response assay to determine the new, higher IC50 value.
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Mutation Analysis: Isolate genomic DNA from the resistant cells and perform sequencing of the TRK kinase domain to identify potential resistance mutations, including the F589L gatekeeper mutation.
Protocol 2: Ba/F3 Cell Proliferation Assay to Assess this compound Potency
This protocol describes the use of the IL-3 dependent Ba/F3 pro-B cell line, engineered to express a TRK fusion protein, to determine the potency of this compound.
Materials:
-
Ba/F3 cells stably expressing a TRK fusion protein (e.g., LMNA-TRKA)
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RPMI-1640 medium supplemented with 10% FBS
-
This compound
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96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: Wash the Ba/F3-TRK fusion cells to remove any residual IL-3. Resuspend the cells in IL-3-free medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Compound Addition: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified TRK signaling pathways leading to cellular responses.
Caption: Workflow for generating and analyzing this compound resistance.
Caption: Logic of gatekeeper mutation-mediated resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Trk-IN-8 Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Trk-IN-8, ensuring its proper dissolution and stability in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding precipitation issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk) with IC50 values of 0.42 nM, 0.89 nM, and 1.5 nM for TRKAa, TRKA(G595R), and TRKC(G623R), respectively.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility. This can lead to precipitation when preparing working solutions in physiological buffers or cell culture media, impacting the accuracy of experimental concentrations and leading to inconsistent results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3] It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation or precipitation of the compound.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS) or cell culture medium is a common issue for poorly soluble compounds.[2][4] This "solvent-shift" precipitation occurs because the compound is highly soluble in the organic solvent (DMSO) but has limited solubility in the aqueous environment. When the DMSO concentration is significantly lowered by dilution, the aqueous medium can no longer keep the compound in solution, leading to the formation of a precipitate.
Q4: How can I prevent this compound from precipitating when preparing my working solution?
To prevent precipitation, it is crucial to follow a proper dilution strategy. Instead of a single, large dilution, a stepwise dilution approach is recommended.[3] Additionally, ensuring the final DMSO concentration in your working solution is kept as low as possible (typically below 0.5% to avoid cellular toxicity) while still maintaining solubility is key.[3] Pre-warming the aqueous buffer or medium to 37°C before adding the DMSO stock can sometimes aid in solubility. Vigorous vortexing or sonication immediately after dilution can also help to keep the compound in solution.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting precipitation issues with this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer/media.
| Possible Cause | Solution |
| High final concentration of this compound exceeds its aqueous solubility. | - Determine the maximum soluble concentration of this compound in your specific aqueous buffer or media through empirical testing. Start with a lower final concentration and gradually increase it. |
| Rapid change in solvent polarity. | - Employ a serial dilution method. First, make an intermediate dilution of the DMSO stock in a smaller volume of the aqueous buffer, ensuring thorough mixing. Then, add this intermediate dilution to the final volume. |
| Low temperature of the aqueous buffer/media. | - Warm the aqueous buffer or cell culture medium to 37°C before adding the this compound DMSO stock solution. |
| Insufficient mixing. | - Immediately after adding the DMSO stock to the aqueous solution, vortex the solution vigorously for at least 30 seconds. Sonication in a water bath for a few minutes can also be effective.[5] |
Problem: Working solution appears clear initially but a precipitate forms over time.
| Possible Cause | Solution |
| Compound is unstable in the aqueous solution. | - Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions. |
| pH of the buffer/media affects solubility. | - Evaluate the solubility of this compound at different pH values to determine the optimal range for your experiments. Many kinase inhibitors have pH-dependent solubility. |
| Interaction with components in the buffer/media (e.g., salts, proteins). | - If using a complex medium, consider simplifying the buffer for initial solubility tests to identify potential interactions. For cell-based assays, ensure the serum used is of high quality and has been properly stored, as protein aggregates can act as nucleation sites for precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Kinase Assays
This protocol provides a general guideline for preparing this compound solutions. It is recommended to perform a solubility test to determine the optimal concentrations for your specific experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM in DMSO):
-
Thaw a 10 mM stock aliquot.
-
Dilute the 10 mM stock solution 1:10 in anhydrous DMSO to obtain a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution (e.g., 10 µM in Aqueous Buffer):
-
Pre-warm the aqueous assay buffer to 37°C.
-
To prepare a 10 µM working solution, dilute the 1 mM intermediate DMSO stock 1:100 into the pre-warmed aqueous buffer.
-
Crucially, add the DMSO stock to the buffer dropwise while vigorously vortexing.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, sonicate the solution for 2-5 minutes.
-
Use the freshly prepared working solution immediately.
-
Note: The final DMSO concentration in this example is 1%. For cell-based assays, it is critical to keep the final DMSO concentration below 0.5% to minimize cytotoxicity.[3] Adjust the dilution scheme accordingly.
Visualizing Key Concepts
Trk Signaling Pathways
Trk receptors, upon activation by their neurotrophin ligands, initiate several downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity. This compound exerts its inhibitory effect by blocking the kinase activity of Trk receptors, thereby modulating these pathways. The three major signaling pathways are:
-
Ras/MAPK Pathway: Primarily involved in cell differentiation and proliferation.
-
PI3K/Akt Pathway: Plays a key role in cell survival and growth.
-
PLCγ Pathway: Important for modulating intracellular calcium levels and activating Protein Kinase C (PKC).
Troubleshooting Logic for this compound Precipitation
This workflow provides a step-by-step guide to address precipitation issues during the preparation of this compound working solutions.
References
Technical Support Center: Strategies to Minimize Trk-IN-8 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trk-IN-8 in animal models. The following information is intended to help anticipate and mitigate potential in vivo toxicities.
Disclaimer: Specific in vivo toxicity data for this compound is limited in publicly available literature. The strategies outlined below are based on general principles for pan-Trk inhibitors and other tyrosine kinase inhibitors. Researchers should always perform dose-finding studies and carefully monitor animal well-being.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected on-target toxicities of a pan-Trk inhibitor like this compound in animal models?
A1: this compound is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC)[1][2]. These receptors are crucial for the development and function of the nervous system[3]. Therefore, on-target toxicities are primarily neurological and are an extension of the inhibitor's mechanism of action. Based on clinical data from other pan-Trk inhibitors, researchers should be vigilant for the following potential findings in animal models:
-
Weight Gain: Inhibition of Trk pathways can lead to hyperphagia and subsequent weight gain.
-
Ataxia and Dizziness: Trk signaling is involved in proprioception and balance. Inhibition can manifest as unsteady gait, poor coordination, and dizziness.
-
Withdrawal Symptoms: Abrupt cessation of Trk inhibition after prolonged administration may lead to a pain-like syndrome or other neurological signs.
It is crucial to establish clear observational scoring systems to monitor for these potential effects during in vivo studies.
Q2: How can I establish a safe and effective starting dose for this compound in my animal model?
A2: A critical first step is to conduct a dose-range-finding (DRF) or maximum tolerated dose (MTD) study. This will help identify a dose that is pharmacologically active without causing severe toxicity. A suggested approach is a single-dose escalation study followed by a short-term repeat-dose study.
Experimental Protocol: Rodent Maximum Tolerated Dose (MTD) Study
A detailed protocol for an MTD study can be found in the "Experimental Protocols" section. The general workflow involves:
-
Group Allocation: Assign animals (e.g., mice or rats) to several dose groups and a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be guided by in vitro potency.
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity, body weight changes, and any behavioral abnormalities at regular intervals.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause >10% body weight loss, significant clinical signs of distress, or mortality.
Q3: this compound has poor aqueous solubility. How can I formulate it for in vivo administration?
A3: Poor solubility is a common challenge for kinase inhibitors. A suitable formulation is essential for achieving adequate exposure in animal models. Several strategies can be employed, and the optimal choice will depend on the specific physicochemical properties of this compound and the intended route of administration.
| Formulation Strategy | Components | Considerations |
| Suspension | Vehicle (e.g., 0.5% methylcellulose in water), Surfactant (e.g., 0.1% Tween 80) | Simple to prepare. Particle size can affect absorption. Ensure homogeneity before each dose. |
| Solution (Co-solvents) | DMSO, PEG300, Solutol HS 15, Cremophor EL | Can improve bioavailability. Potential for solvent-related toxicity at high concentrations. |
| Lipid-based Formulation | Corn oil, Sesame oil | Suitable for highly lipophilic compounds. May enhance lymphatic absorption. |
Experimental Protocol: Preparation of a Suspension Formulation
A detailed protocol for preparing a suspension can be found in the "Experimental Protocols" section.
Q4: What should I do if I observe significant toxicity at a dose that is expected to be efficacious?
A4: If toxicity is observed at a potentially therapeutic dose, several strategies can be explored:
-
Dose Reduction/Fractionation: Lowering the total daily dose or administering the same total daily dose in two or more smaller administrations can reduce peak plasma concentrations (Cmax) and mitigate toxicity.
-
Alternative Dosing Schedule: Intermittent dosing (e.g., 5 days on, 2 days off) may allow for recovery from on-target toxicities while maintaining anti-tumor efficacy.
-
Supportive Care: For anticipated on-target effects, prophylactic or concurrent supportive care can be implemented. For example, if hyperphagia is a concern, animals can be pair-fed with the control group.
-
Re-evaluate Formulation: A different formulation might alter the pharmacokinetic profile and reduce toxicity.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| TRKAa | 0.42 |
| TRKA(G595R) | 0.89 |
| TRKC(G623R) | 1.5 |
Data from MedchemExpress and DC Chemicals.[1][2]
Experimental Protocols
Protocol 1: Rodent Maximum Tolerated Dose (MTD) Study for this compound
Objective: To determine the highest dose of this compound that can be administered to rodents for a specified duration without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water)
-
Appropriate animal model (e.g., BALB/c mice or Sprague-Dawley rats)
-
Dosing equipment (e.g., oral gavage needles)
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study begins.
-
Formulation Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. Prepare serial dilutions for the different dose groups.
-
Group Assignment: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control. Example dose groups for a mouse study: Vehicle, 5 mg/kg, 15 mg/kg, 50 mg/kg, 150 mg/kg.
-
Administration: Administer a single dose of this compound or vehicle via the desired route (e.g., oral gavage).
-
Observation:
-
Monitor animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, grooming, and any neurological signs (e.g., ataxia, tremors).
-
Measure body weight daily.
-
-
Data Analysis: Determine the MTD as the highest dose that does not result in mortality, >10% body weight loss, or severe clinical signs of toxicity.
Protocol 2: Preparation of a Suspension Formulation for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration to animal models.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Wetting: In a mortar, add a small amount of the vehicle containing Tween 80 to the this compound powder to form a smooth paste. This prevents clumping.
-
Suspension: Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform suspension is formed.
-
Stirring: Place the suspension on a stir plate and stir continuously to maintain homogeneity.
-
Administration: Stir the suspension immediately before drawing up each dose to ensure uniform delivery to the animals.
Visualizations
Caption: General Trk signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for dose selection and toxicity management.
References
Validation & Comparative
A Comparative Guide to TRK Inhibitors: Larotrectinib vs. Entrectinib in TRK Fusion Cancers
A comparative analysis of Trk-IN-8 and larotrectinib is not feasible at this time due to the absence of publicly available scientific literature and experimental data on a compound specifically identified as "this compound." Extensive searches have not yielded information regarding its mechanism of action, preclinical efficacy, or clinical trial data.
Therefore, to provide a valuable comparative guide for researchers, scientists, and drug development professionals, this document will focus on a detailed comparison of larotrectinib with another well-documented, clinically approved TRK inhibitor, entrectinib . Both are first-generation pan-TRK inhibitors used in the treatment of TRK fusion-positive cancers.
Introduction to TRK Fusion Cancers and Targeted Therapy
Tropomyosin receptor kinase (TRK) fusion proteins, resulting from chromosomal rearrangements of the NTRK1, NTRK2, or NTRK3 genes, are oncogenic drivers in a wide array of adult and pediatric solid tumors. These fusion proteins lead to constitutive activation of the TRK signaling pathway, promoting tumor cell proliferation, survival, and growth.[1][2] The development of targeted therapies that specifically inhibit these aberrant fusion proteins has revolutionized the treatment landscape for patients with TRK fusion-positive cancers.[2][3]
Larotrectinib (Vitrakvi®) and entrectinib (Rozlytrek®) are two prominent, FDA-approved, first-in-class TRK inhibitors with a tumor-agnostic indication for the treatment of NTRK gene fusion-positive solid tumors.[4][5]
Mechanism of Action
Both larotrectinib and entrectinib are potent, ATP-competitive inhibitors of all three TRK proteins (TRKA, TRKB, and TRKC).[4][5] By binding to the ATP-binding pocket of the TRK kinase domain, these inhibitors block the downstream signaling cascades that are constitutively activated by the TRK fusion oncoproteins.[6] This inhibition leads to the suppression of key signaling pathways involved in cell growth and survival, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways.[7]
While both are pan-TRK inhibitors, a key difference lies in their selectivity. Larotrectinib is a highly selective TRK inhibitor with minimal activity against other kinases.[5] In contrast, entrectinib is a multi-kinase inhibitor that also targets ROS1 and ALK kinases, which are relevant in other specific cancer types.[5]
Below is a diagram illustrating the TRK signaling pathway and the point of intervention for TRK inhibitors like larotrectinib.
Preclinical Efficacy: In Vitro Data
The following tables summarize the in vitro inhibitory activity of larotrectinib and entrectinib against TRK kinases and in various TRK fusion-positive cancer cell lines.
Table 1: Kinase Inhibitory Activity (IC50)
| Inhibitor | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) | Reference(s) |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | [5] |
| Entrectinib | 1 - 5 | 1 - 5 | 1 - 5 | [5] |
Table 2: Anti-proliferative Activity in TRK Fusion Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | TRK Fusion | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Reference(s) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Data available, specific value not cited | Data available, specific value not cited | [7] |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | Data available, specific value not cited | Not specified | [8] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Data available, specific value not cited | Not specified | [8] |
| Ba/F3-LMNA-NTRK1 | Engineered Cell Line | LMNA-NTRK1 | Not specified | Data available, specific value not cited | [3] |
Note: While preclinical studies have demonstrated the dose-dependent inhibition of cancer cell proliferation by larotrectinib, specific IC50 values for all cell lines are not consistently reported across the cited literature. Both inhibitors have shown potent activity in these models.
Clinical Performance: Efficacy in Patients with TRK Fusion Cancers
Clinical trials have demonstrated the significant and durable anti-tumor activity of both larotrectinib and entrectinib across a wide range of TRK fusion-positive solid tumors in both adult and pediatric populations.
Table 3: Summary of Clinical Efficacy in TRK Fusion Cancers
| Efficacy Endpoint | Larotrectinib (Pooled Analysis) | Entrectinib (Pooled Analysis) | Reference(s) |
| Overall Response Rate (ORR) | 75% - 80% | 57% | [4][9] |
| Complete Response (CR) Rate | ~16% | ~7% | [8][9] |
| Median Duration of Response (DoR) | 35.2 months | 10.4 months | [9] |
| Median Progression-Free Survival (PFS) | 28.3 months | 11.2 months | [9] |
| Median Overall Survival (OS) | 44.4 months | 20.9 months | [9] |
Data is from pooled analyses of multiple clinical trials and may represent different patient populations and follow-up times.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of TRK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Reagents: Recombinant human TRKA, TRKB, or TRKC kinase domain, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Procedure:
-
The kinase reaction is typically performed in a 96-well plate format.
-
A serial dilution of the test inhibitor (e.g., larotrectinib) is prepared.
-
The inhibitor is incubated with the kinase enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³³P-ATP) or non-radioactive methods like ELISA-based assays with phospho-specific antibodies or luminescence-based ATP detection assays (e.g., Kinase-Glo®).
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.
General Protocol:
-
Cell Lines: TRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of the test inhibitor is added to the wells.
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Cell viability or proliferation is measured using a suitable assay, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
-
Data Analysis: The percentage of cell proliferation inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Below is a workflow diagram for a typical in vitro cell-based assay.
Conclusion
Larotrectinib and entrectinib are both highly effective targeted therapies for patients with TRK fusion-positive cancers. While both drugs share a common mechanism of action by inhibiting the TRK signaling pathway, they exhibit differences in their kinase selectivity profiles and have shown varied results in clinical efficacy endpoints in separate pooled analyses. Larotrectinib appears to be a more selective TRK inhibitor, whereas entrectinib's activity against ROS1 and ALK may be advantageous in specific clinical scenarios where these alterations are also present. The choice between these inhibitors may depend on various factors, including the specific tumor type, the presence of other actionable mutations, and the patient's clinical characteristics. The lack of direct head-to-head comparative trials necessitates careful consideration of the available data by researchers and clinicians.
References
- 1. researchgate.net [researchgate.net]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. targetedonc.com [targetedonc.com]
- 9. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRK Inhibition: Entrectinib vs. Larotrectinib
A direct comparison between Trk-IN-8 and entrectinib is not possible at this time due to the absence of publicly available scientific literature and data on a compound designated "this compound." Extensive searches have not yielded information on its chemical structure, mechanism of action, or any preclinical or clinical efficacy data.
As an alternative, this guide provides a comprehensive comparison between two well-characterized and clinically approved Tropomyosin Receptor Kinase (TRK) inhibitors: entrectinib and larotrectinib . This comparison will adhere to the core requirements of data presentation, experimental protocol details, and visualization for researchers, scientists, and drug development professionals.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling and leading to cell proliferation, survival, and tumor growth across a wide range of cancer types.[1][2] Small molecule inhibitors that target the ATP-binding site of the TRK kinase domain have emerged as a significant therapeutic strategy for patients with NTRK fusion-positive cancers.[3]
Entrectinib: A Multi-Targeted Kinase Inhibitor
Entrectinib is an orally bioavailable inhibitor that targets not only TRKA, TRKB, and TRKC but also ROS1 and anaplastic lymphoma kinase (ALK).[4] Its ability to cross the blood-brain barrier makes it a valuable treatment option for patients with central nervous system (CNS) metastases.[5]
Larotrectinib: A Selective TRK Inhibitor
In contrast to entrectinib, larotrectinib is a highly selective inhibitor of TRKA, TRKB, and TRKC.[6] This selectivity may result in a different safety profile compared to multi-kinase inhibitors.
Comparative Efficacy Data
The following table summarizes key efficacy data for entrectinib and larotrectinib from clinical trials in patients with NTRK fusion-positive solid tumors.
| Efficacy Parameter | Entrectinib | Larotrectinib |
| Overall Response Rate (ORR) | 57%[6] | 75% |
| Complete Response (CR) | 7.4%[6] | Not explicitly stated in the provided abstract |
| Partial Response (PR) | 50%[6] | Not explicitly stated in the provided abstract |
| Duration of Response (DoR) | Median not reached at time of analysis[6] | 71% of responses ongoing at 1 year |
| Progression-Free Survival (PFS) | Median of 11.2 months[6] | 55% of patients progression-free at 1 year |
| CNS Metastases Activity | Intracranial ORR of 54.5%[5] | Evidence of CNS activity[5] |
Signaling Pathway Inhibition
Both entrectinib and larotrectinib function by inhibiting the downstream signaling pathways activated by TRK fusion proteins. These pathways are critical for cell growth and survival.
Caption: TRK fusion protein signaling pathways and points of inhibition by entrectinib and larotrectinib.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TRK inhibitors are crucial for reproducibility and critical evaluation.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human TRK kinase domain
-
ATP (Adenosine triphosphate)
-
Biotinylated peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., entrectinib, larotrectinib) dissolved in DMSO
-
Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP), HRP substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and kinase buffer to the wells of a microplate.
-
Add the diluted test compounds to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add detection reagents to quantify the amount of phosphorylated substrate.
-
Read the plate on a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Cell Viability Assay (e.g., CCK-8 Assay)
Objective: To assess the effect of a compound on the viability of cancer cells harboring an NTRK fusion.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Cell culture medium and supplements
-
Test compounds (e.g., entrectinib, larotrectinib) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: A generalized workflow for the preclinical evaluation of TRK inhibitors.
Conclusion
Both entrectinib and larotrectinib have demonstrated significant and durable responses in patients with NTRK fusion-positive cancers. The primary distinction between the two lies in their target profiles, with entrectinib offering broader kinase inhibition (TRK, ROS1, and ALK) and larotrectinib providing high selectivity for TRK. The choice between these agents may depend on the specific molecular profile of the tumor, the presence of CNS metastases, and the patient's overall clinical condition. Further head-to-head clinical trials would be necessary for a definitive comparison of their efficacy and safety.
References
- 1. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Trk Inhibitor Selectivity: A Guide for Researchers
A deep dive into the cross-reactivity profiles of selective and multi-kinase Trk inhibitors, providing researchers with essential data to guide their experimental design.
Introduction: The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are pivotal in neuronal development and have emerged as significant targets in oncology. The development of small molecule inhibitors against these kinases has led to breakthrough therapies for cancers harboring NTRK gene fusions. However, the selectivity of these inhibitors across the human kinome is a critical factor for both efficacy and safety in research and clinical applications. This guide provides a comparative analysis of the cross-reactivity of two prominent Trk inhibitors: larotrectinib, a highly selective pan-Trk inhibitor, and entrectinib, a multi-kinase inhibitor that also targets ROS1 and ALK. As no public information is available for a compound named "Trk-IN-8," this guide utilizes larotrectinib as a representative example of a highly selective Trk inhibitor to fulfill the comparative analysis.
Kinase Inhibition Profile: Larotrectinib vs. Entrectinib
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and to accurately probe the biological function of the intended target. The following tables summarize the inhibitory activity of larotrectinib and entrectinib against their primary Trk targets and a panel of other tyrosine kinases.
Table 1: Potency Against Primary Trk Kinase Targets
| Inhibitor | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) |
| Larotrectinib | 5-11 | 5-11 | 5-11 |
| Entrectinib | 1.7 | 0.1 | 0.1 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Cross-reactivity Profile Against Other Tyrosine Kinases
| Kinase Target | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) |
| ALK | >1000 | 1.6 |
| ROS1 | >1000 | 0.2 |
| TNK2 | <100 | Not widely reported |
Data from various kinase profiling studies demonstrate that larotrectinib is highly selective for the Trk family, with over 100-fold greater potency for Trk kinases compared to 226 other tested kinases, with the exception of TNK2[1]. In contrast, entrectinib is a potent inhibitor of ROS1 and ALK in addition to the Trk family, classifying it as a multi-kinase inhibitor[2].
Signaling Pathways and Experimental Workflow
To understand the context of Trk inhibition, it is crucial to visualize the downstream signaling pathways. Furthermore, a clear understanding of the experimental workflow for assessing kinase selectivity is essential for interpreting the provided data.
Caption: Trk receptor signaling pathways.
Caption: Experimental workflow for kinase selectivity profiling.
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Radiometric Format)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
1. Reagents and Materials:
- Purified recombinant kinases (Trk family and off-target kinases)
- Kinase-specific peptide or protein substrate
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [γ-³³P]ATP
- Test inhibitor (e.g., larotrectinib, entrectinib) dissolved in DMSO
- Phosphocellulose filter mats
- Scintillation counter and scintillation fluid
2. Procedure:
- Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations.
- In a 96-well plate, add the kinase, the appropriate substrate, and the diluted inhibitor.
- Initiate the kinase reaction by adding [γ-³³P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.
- Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
- Air-dry the filter mats and place them in a scintillation vial with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Ba/F3 Proliferation Assay)
This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.
1. Reagents and Materials:
- Ba/F3 murine pro-B cell line
- Ba/F3 cells engineered to express a constitutively active form of a specific kinase (e.g., an ETV6-NTRK3 fusion protein)
- RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
- Interleukin-3 (IL-3) for parental Ba/F3 cell culture
- Test inhibitor (e.g., larotrectinib, entrectinib) dissolved in DMSO
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer
2. Procedure:
- Culture the parental Ba/F3 cells in media supplemented with IL-3.
- Culture the engineered Ba/F3 cell lines in media without IL-3, as their proliferation is driven by the expressed onco-kinase.
- Plate the engineered Ba/F3 cells in 96-well plates.
- Add serial dilutions of the test inhibitor to the wells. Include a DMSO-only control.
- Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add a cell viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of cell viability.
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition of cell proliferation for each inhibitor concentration relative to the DMSO control.
- Determine the cellular IC50 value by fitting the data to a dose-response curve.
Conclusion
The data presented in this guide highlight the distinct cross-reactivity profiles of the selective Trk inhibitor larotrectinib and the multi-kinase inhibitor entrectinib. For researchers investigating the specific roles of Trk signaling, a highly selective inhibitor like larotrectinib is crucial to avoid confounding results from the inhibition of other kinases. Conversely, a multi-kinase inhibitor such as entrectinib may be advantageous in certain therapeutic contexts where targeting multiple oncogenic drivers is desired. The provided experimental methodologies offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
A Head-to-Head Comparison of In Vivo Efficacy: Trk-IN-8 and Selitrectinib in TRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a promising class of drugs for treating tumors harboring NTRK gene fusions. This guide provides a detailed comparison of the preclinical in vivo efficacy of two such inhibitors: the novel compound CHM-1-a (referred to herein as Trk-IN-8 for the purpose of this guide, based on the initial query) and the next-generation inhibitor selitrectinib (formerly LOXO-195).
Summary of In Vivo Efficacy
The following tables summarize the key preclinical data for this compound and selitrectinib, highlighting their activity in various cancer models.
| Compound | In Vitro Potency (IC50) |
| This compound (CHM-1-a) | TRKA: 19.8 nM |
| MO-91 cells (ETV6-NTRK3): 21.6 nM | |
| Selitrectinib | TRKA: 0.6 nM[1] |
| TRKC: <2.5 nM[1] | |
| KM12, CUTO-3, MO-91 cells: ≤5 nM[1] | |
| TRKA G595R, TRKC G623R, TRKA G667C mutants: 2.0-9.8 nM |
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound (CHM-1-a) | BALB/c nude mice | MO-91 xenograft | 50 mg/kg, p.o., q.d. | 101.2% |
| 200 mg/kg, p.o., q.d. | 110% | |||
| KM12 xenograft | 50 mg/kg, p.o., q.d. | 42.2% | ||
| 200 mg/kg, p.o., q.d. | 66.9% | |||
| Selitrectinib | Nude mice | NIH 3T3 ΔTRKA allograft | 10 mg/kg, p.o. | Significant tumor growth inhibition |
| NIH 3T3 ΔTRKA G595R allograft | 10 mg/kg, p.o. | Significant tumor growth inhibition | ||
| NIH 3T3 ΔTRKA G667C allograft | 10 mg/kg, p.o. | Significant tumor growth inhibition | ||
| KM12 xenograft | 10 mg/kg, p.o. | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies for the key in vivo efficacy experiments are provided below.
In Vivo Xenograft Studies for this compound (CHM-1-a)
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Cell Lines:
-
MO-91 (human eosinophilic leukemia with ETV6-NTRK3 fusion)
-
KM12 (human colorectal carcinoma with TPM3-NTRK1 fusion)
-
-
Tumor Implantation:
-
MO-91 or KM12 cells (5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of each mouse.
-
-
Treatment:
-
When tumors reached a volume of approximately 100-200 mm³, mice were randomized into vehicle and treatment groups.
-
This compound was formulated in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by oral gavage (p.o.) once daily (q.d.).
-
-
Efficacy Evaluation:
-
Tumor volumes were measured every two days using calipers and calculated with the formula: V = (length × width²) / 2.
-
Body weights were monitored as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] × 100.
-
In Vivo Xenograft/Allograft Studies for Selitrectinib
-
Animal Model: Nude mice.[2]
-
Cell Lines:
-
NIH 3T3 cells engineered to express ΔTRKA, ΔTRKA G595R, or ΔTRKA G667C.
-
KM12 (human colorectal carcinoma with TPM3-NTRK1 fusion).[2]
-
-
Tumor Implantation:
-
Tumor cells were implanted subcutaneously into the flanks of the mice.[2]
-
-
Treatment:
-
Efficacy Evaluation:
Signaling Pathways and Experimental Workflow
TRK Signaling Pathway
The diagram below illustrates the canonical TRK signaling pathway, which is constitutively activated by NTRK gene fusions, leading to cell proliferation and survival. TRK inhibitors block the ATP-binding site of the TRK kinase domain, thereby inhibiting downstream signaling.
Caption: TRK Signaling Pathway and Point of Inhibition.
In Vivo Xenograft Experimental Workflow
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a TRK inhibitor in a mouse xenograft model.
Caption: In Vivo Xenograft Efficacy Study Workflow.
References
A Comparative Analysis of Resistance Profiles: Next-Generation vs. First-Generation TRK Inhibitors
An examination of how next-generation Tropomyosin Receptor Kinase (TRK) inhibitors are designed to overcome the acquired resistance mechanisms that limit the efficacy of first-generation agents like larotrectinib and entrectinib.
The development of TRK inhibitors has marked a significant advancement in precision oncology, offering a tumor-agnostic treatment approach for patients with NTRK gene fusion-positive cancers.[1] The first-generation inhibitors, larotrectinib and entrectinib, demonstrated high response rates and durable disease control.[1][2] However, as with many targeted therapies, the emergence of acquired resistance limits their long-term effectiveness.[2]
This has spurred the development of next-generation TRK inhibitors designed specifically to overcome these resistance mechanisms. While specific data for a compound named "Trk-IN-8" is not extensively available in public literature, this guide will use the well-characterized next-generation inhibitors selitrectinib and repotrectinib as exemplars to compare the resistance profiles against their first-generation counterparts.
Mechanisms of Acquired Resistance to First-Generation TRK Inhibitors
Resistance to first-generation TRK inhibitors can be broadly categorized into two main types: on-target mutations within the NTRK gene itself and off-target activation of alternative signaling pathways.
On-Target Resistance: This is the more common mechanism of resistance and involves the acquisition of secondary mutations in the TRK kinase domain.[3] These mutations sterically hinder the binding of first-generation drugs.[1] They typically occur in one of three key regions:
-
Solvent Front Mutations: These are the most frequently observed on-target resistance mutations.[3] Examples include TRKA G595R, TRKB G639R, and TRKC G623R.[1]
-
Gatekeeper Mutations: These mutations, such as TRKA F589L and TRKC F617L, occur at a critical residue that controls access to a hydrophobic pocket within the ATP-binding site.[3][4]
-
xDFG Motif Mutations: Located in the activation loop, mutations like TRKA G667C can alter the conformation of the kinase domain, reducing inhibitor affinity.[1][5]
Off-Target Resistance: This form of resistance involves the activation of bypass signaling pathways that allow the cancer cells to continue to proliferate despite the inhibition of the TRK fusion protein. These mechanisms do not involve alterations to the NTRK gene. Common off-target alterations include activating mutations in genes of the MAPK pathway, such as BRAF V600E and KRAS, or amplification of other receptor tyrosine kinases like MET.[1][6]
Comparative Inhibitory Activity
Next-generation inhibitors like selitrectinib and repotrectinib were engineered with a compact macrocyclic structure to fit into the ATP-binding pocket without the steric hindrance caused by resistance mutations that affects first-generation agents.[1] The table below summarizes the half-maximal inhibitory concentration (IC50) values from cellular assays, demonstrating the difference in potency against common resistance mutations.
| Target | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Wild-Type Fusions | ||||
| TRKA | 23.5 | 0.3 | 1.8 | < 0.2 |
| TRKB | 49.4 | 1.3 | 3.9 | < 0.2 |
| TRKC | 25.6 | 0.4 | 2.1 | < 0.2 |
| Solvent Front Mutations (SFM) | ||||
| TRKA G595R | > 600 | > 400-fold decrease | ~2-10 | ~3-4 |
| TRKC G623R | > 600 | > 400-fold decrease | ~2-10 | ~3-4 |
| Gatekeeper Mutations (GKM) | ||||
| TRKA F589L | > 600 | < 0.2 | < 100 | < 10 |
| TRKC F617L | > 600 | 60.4 | < 100 | < 10 |
| xDFG Motif Mutations | ||||
| TRKA G667C | > 1500 | 138 | 124 | 14.6 |
| TRKC G696A | > 1500 | 876 | 341 | 67.6 |
Data compiled from cellular Ba/F3 proliferation assays.[1][7]
As the data illustrates, larotrectinib loses nearly all activity against these common on-target mutations.[7] Entrectinib retains some activity against the TRKA gatekeeper mutation but is significantly less potent against solvent front and xDFG mutations.[7] In contrast, both selitrectinib and repotrectinib maintain low nanomolar potency against solvent front and gatekeeper mutations, with repotrectinib showing particularly high potency.[1][7] While their activity is attenuated against xDFG mutations compared to wild-type fusions, they remain significantly more potent than first-generation inhibitors.[1]
Mandatory Visualizations
Experimental Protocols
The determination of inhibitor resistance profiles relies on a series of established biochemical and cell-based assays.
Generation of Resistant Cell Lines
-
Site-Directed Mutagenesis: Plasmids containing the cDNA for a specific NTRK fusion (e.g., TPM3-NTRK1) are used as a template. Site-directed mutagenesis is performed to introduce specific point mutations corresponding to known resistance mutations (e.g., G595R, F589L, G667C).
-
Cell Line Transduction: The interleukin-3 (IL-3) dependent murine pro-B cell line, Ba/F3, which lacks endogenous TRK expression, is commonly used. These cells are stably transduced with retroviruses carrying the wild-type or mutant NTRK fusion constructs.
-
Selection: Successful transduction confers IL-3 independence, as the constitutively active TRK fusion protein drives cell proliferation and survival. Cells are cultured in media lacking IL-3 to select for a pure population of fusion-positive cells.
Cellular Proliferation/Viability Assays
This assay measures the potency of an inhibitor against the growth of engineered cell lines.
-
Plating: Ba/F3 cells expressing either wild-type or mutant TRK fusions are seeded into 96-well plates.
-
Treatment: Cells are treated with a serial dilution of the TRK inhibitor (e.g., larotrectinib, repotrectinib) for a period of 72 hours.
-
Quantification: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence is read on a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).[7]
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of a compound on the purified kinase enzyme, removing the complexities of a cellular environment.
-
Reagents: The assay includes purified recombinant TRK kinase domain (wild-type or mutant), a suitable kinase substrate (e.g., a synthetic peptide), and ATP.[8]
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated together. The enzymatic reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo®, which measures ADP production as a universal indicator of kinase activity, or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[8][9]
-
Analysis: The results are used to calculate the biochemical IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
Western Blotting for Pathway Analysis
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.
-
Procedure: Engineered cells are treated with the inhibitor for a short period (e.g., 4 hours).[7][10] Cells are then lysed to extract total protein.
-
Analysis: Protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against phosphorylated TRK (p-TRK), total TRK, phosphorylated ERK (p-ERK), and total ERK.
-
Interpretation: A potent inhibitor should lead to a dose-dependent decrease in the levels of p-TRK and p-ERK, confirming on-target pathway inhibition.[10]
Conclusion
The emergence of resistance is a significant challenge in the long-term treatment of NTRK fusion-positive cancers with first-generation TRK inhibitors. On-target mutations, particularly at the solvent front, gatekeeper, and xDFG residues, are the predominant mechanism of acquired resistance. Next-generation inhibitors, exemplified by selitrectinib and repotrectinib, have been rationally designed to overcome these mutations. Their compact, macrocyclic structures allow them to bind effectively to the mutated kinase domain, restoring potent inhibition and offering a critical subsequent line of therapy for patients who progress on initial treatment.[1][2] This paradigm of sequential TKI therapy, guided by molecular profiling at the time of progression, underscores the continued evolution of precision medicine in oncology.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BPI-28592 as a novel second generation inhibitor for NTRK fusion tumors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Trk-IN-8: A Comparative Analysis Against a Panel of Known TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Tropomyosin Receptor Kinase (TRK) inhibitor, Trk-IN-8, against a panel of established TRK inhibitors: Larotrectinib, Entrectinib, and Selitrectinib. The information is intended to provide an objective overview of their biochemical potency and selectivity to aid in research and drug development efforts.
Introduction to TRK Inhibition
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[2][3] This has led to the development of targeted TRK inhibitors, which have shown significant clinical efficacy in patients with TRK fusion-positive tumors.[2][4] This guide focuses on the biochemical and cellular characteristics of this compound in comparison to other well-characterized TRK inhibitors.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and the comparator TRK inhibitors against wild-type and mutant TRK kinases.
| Inhibitor | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) | TRKA G595R (IC50, nM) | TRKC G623R (IC50, nM) | TRKA G667C (IC50, nM) |
| This compound | 0.42 | Data Not Available | Data Not Available | 0.89 | 1.5 | Data Not Available |
| Larotrectinib | 5 - 6.5[5][6] | 8.1 - 11[5][6] | 10.6 - 11[5][6] | - | - | - |
| Entrectinib | 1 - 1.7[7] | 3[7] | 5[7] | - | - | - |
| Selitrectinib | 0.6[8] | Data Not Available | <2.5[8] | 2.0 - 9.8[9] | 2.0 - 9.8[9] | 2.0 - 9.8[9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes. A direct head-to-head comparison under identical experimental conditions would be required for a definitive assessment.
Kinase Selectivity
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. A comprehensive kinase selectivity profile, often determined through a kinome scan, assesses the inhibitor's activity against a broad panel of kinases.
This compound: A comprehensive kinase selectivity profile for this compound is not publicly available at this time.
Larotrectinib: Larotrectinib is a highly selective inhibitor of TRK proteins.[3] It exhibits greater than 100-fold selectivity against 229 other kinases.[6]
Entrectinib: Entrectinib is a multi-kinase inhibitor with potent activity against TRK, ROS1, and ALK.[2][6]
Selitrectinib: Selitrectinib is a next-generation TRK inhibitor that is highly selective for TRK proteins, with over 1,000-fold selectivity for 98% of non-TRK kinases tested.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRK signaling pathway and a general workflow for evaluating TRK inhibitors.
Caption: Simplified TRK signaling pathway and the point of intervention for TRK inhibitors.
Caption: General experimental workflow for the preclinical evaluation of a TRK inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of TRK inhibitors.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the in vitro potency of an inhibitor against a purified TRK kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific TRK kinase. The activity is typically measured by quantifying the amount of ADP produced or by using a phosphospecific antibody.
General Protocol:
-
Reagents: Purified recombinant TRKA, TRKB, or TRKC kinase domain, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test inhibitor (e.g., this compound) at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the signal (e.g., luminescence for ADP-Glo™ assay or fluorescence for a FRET-based assay) is measured.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a TRK inhibitor on the proliferation of cancer cells harboring a TRK fusion.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation indicates that the inhibitor is active in a cellular context.
General Protocol:
-
Cell Lines: A cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the TRK inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration, and the IC50 value is determined from the resulting dose-response curve.[11]
Conclusion
This compound demonstrates potent in vitro activity against TRKA and key resistance mutations.[12] However, a comprehensive understanding of its activity profile against wild-type TRKB and TRKC, as well as its broader kinase selectivity, is necessary for a complete comparative assessment. The data presented in this guide, alongside the provided general experimental frameworks, offer a foundation for researchers to contextualize the potential of this compound and to design further experiments for its evaluation. As more data on this compound becomes publicly available, a more direct and thorough comparison with established TRK inhibitors will be possible.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. selitrectinib (BAY 2731954) / Bayer, Pfizer [delta.larvol.com]
Safety Operating Guide
Proper Disposal of Trk-IN-8: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Trk-IN-8, a small molecule kinase inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is essential for maintaining a safe laboratory environment.
I. Understanding the Hazards
This compound presents several hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified as follows:
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H320 | Causes eye irritation.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Suspected Carcinogenicity | H351 | Suspected of causing cancer.[1] |
| Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
This table summarizes the key hazards associated with this compound, highlighting the importance of proper personal protective equipment and handling procedures.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. | To prevent skin contact, which can cause severe burns and irritation.[1] |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and aerosols that can cause serious eye damage. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If vapors or aerosols are generated, a respirator may be required. | To prevent inhalation, which can be toxic and cause respiratory irritation.[1] |
This table outlines the minimum PPE requirements for safely handling this compound during disposal procedures.
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from initial preparation to final collection.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in the waste disposal process.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO or other solvents).
-
Contaminated solvents used for rinsing glassware.
-
-
Sharps Waste:
-
Needles, syringes, or razor blades contaminated with this compound.
-
Step 2: Waste Containment
Choose appropriate and clearly labeled containers for each waste stream.
-
Solid Waste: Collect in a designated, sealable, and chemically compatible container. The container should be clearly labeled as "Hazardous Chemical Waste" and "this compound Solid Waste."
-
Liquid Waste: Use a non-reactive, screw-top bottle.[2] Do not use glass or plastic containers that are not chemically resistant.[2] The container must be labeled as "Hazardous Chemical Waste," "this compound Liquid Waste," and should also indicate the solvent used (e.g., "in DMSO").
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container.
Step 3: Labeling
Accurate and detailed labeling is crucial for the safety of waste handlers and for regulatory compliance.
Each waste container must have a hazardous waste label that includes:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[2]
-
The specific hazards (e.g., "Toxic," "Corrosive").
-
The accumulation start date (the date the first waste is added to the container).
-
The name and contact information of the generating laboratory/researcher.[2]
Step 4: Storage
Store waste containers in a designated and secure area until they are ready for pickup.
-
Store containers in a well-ventilated area, such as a satellite accumulation area within the laboratory or a designated chemical storage room.[1]
-
Ensure containers are tightly closed to prevent spills or the release of vapors.[3]
-
Store waste in a secondary containment bin to mitigate any potential leaks.
-
Keep waste containers away from incompatible materials.
Step 5: Request for Disposal
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online waste pickup request form.[2]
-
Ensure all required information on the form is completed accurately.
-
Do not overfill waste containers. Generally, containers should not be filled beyond 80% capacity.
IV. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Cover the spill with an absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected skin area with plenty of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention from an ophthalmologist.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.
-
Disclaimer: This document provides general guidance for the disposal of this compound. It is not a substitute for institutional protocols and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trk-IN-8
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Trk-IN-8. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a potent Tropomyosin receptor kinase (Trk) inhibitor, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection needed for different handling scenarios.
| PPE Category | Equipment | Specifications and Use Cases |
| Primary Engineering Controls | Chemical Fume Hood or Biological Safety Cabinet (Class II) | Required for all handling of powdered this compound. Provides primary containment to prevent inhalation of aerosolized particles. |
| Hand Protection | Double Gloving with Chemotherapy-Rated Gloves | Wear two pairs of nitrile or latex gloves that are rated for chemotherapy drug handling. Change gloves immediately if contaminated, torn, or after extended use. |
| Body Protection | Disposable, Fluid-Resistant Gown or Lab Coat | A disposable gown provides a barrier against splashes and contamination. It should be changed at the end of each procedure or if it becomes contaminated. |
| Eye Protection | Safety Goggles or a Face Shield | Required. Protects against splashes and airborne particles. A face shield offers broader protection and should be used when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powder outside of a certified fume hood or biological safety cabinet, or during spill cleanup. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial to minimize exposure risk and maintain the stability of this compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood or biological safety cabinet.
-
Weighing: When weighing the powdered form of this compound, use a dedicated, clean weighing vessel. Perform this task within the fume hood to contain any airborne particles.
-
Reconstitution: To reconstitute, slowly add the recommended solvent to the vial containing this compound. Avoid vigorous shaking to prevent aerosolization. Gently vortex or sonicate to ensure complete dissolution.
-
Cell Culture and In Vitro Assays: When adding this compound to cell cultures or assay plates, use filtered pipette tips to prevent cross-contamination and aerosol generation.
Storage
-
Powder: Store the powdered form of this compound at -20°C in a tightly sealed container, protected from light.
-
Solutions: Once reconstituted in a solvent (e.g., DMSO), aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be disposed of as hazardous chemical waste. Place these items in a clearly labeled, sealed biohazard bag or container.
-
Liquid Waste: Liquid waste containing this compound, such as unused stock solutions and cell culture media, must be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using a suitable deactivating agent, such as a 10% bleach solution followed by a 70% ethanol rinse.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound.
| Target | IC50 (nM) |
| TrkA | 0.42 |
| TrkA (G595R) | 0.89 |
| TrkC (G623R) | 1.5 |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.
Experimental Protocols
While specific experimental designs will vary, the following protocols provide a general framework for common assays involving this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Target Engagement
-
Cell Lysis: Treat cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of a Trk downstream target (e.g., p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the target protein.
Signaling Pathway
This compound functions by inhibiting Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). Upon activation by their respective neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. This compound blocks these downstream pathways.
Caption: this compound inhibits the activation of downstream signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
